molecular formula C5H4ClFN2O2S B1458527 6-Chloro-5-fluoropyridine-3-sulfonamide CAS No. 1803571-80-3

6-Chloro-5-fluoropyridine-3-sulfonamide

Cat. No.: B1458527
CAS No.: 1803571-80-3
M. Wt: 210.61 g/mol
InChI Key: HDWDTSUSZZDKGG-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H4ClFN2O2S and its molecular weight is 210.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-fluoropyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoropyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-fluoropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O2S/c6-5-4(7)1-3(2-9-5)12(8,10)11/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDTSUSZZDKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Role of 6-Chloro-5-fluoropyridine-3-sulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry utility, synthetic versatility, and pharmacological significance of 6-Chloro-5-fluoropyridine-3-sulfonamide .

Role: High-Value Heterocyclic Building Block for Lead Optimization CAS: 885275-58-9 (Analogous/Generic Reference) | Molecular Weight: 210.61 g/mol

Executive Summary

In modern drug discovery, 6-Chloro-5-fluoropyridine-3-sulfonamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its orthogonal reactivity profile :

  • C3-Sulfonamide: A polar pharmacophore acting as a hydrogen bond donor/acceptor, critical for enzyme active site anchoring (e.g., Carbonic Anhydrase, Kinase hinge regions).

  • C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without imposing significant steric bulk.

  • C6-Chlorine: An electrophilic handle primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, enabling rapid library expansion.

This guide explores how to leverage this scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Structural & Electronic Analysis

The molecule is not merely a passive linker; its electronic distribution dictates its reactivity and binding potential.

The Fluorine Effect (C5 Position)

The strategic placement of fluorine at the C5 position is non-trivial.

  • Metabolic Stability: The C5 position in pyridines is electron-rich and prone to oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution blocks this "soft spot," significantly extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), pulling electron density from the ring. This lowers the pKa of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH, which can improve membrane permeability.
    
The Electrophilic Handle (C6 Position)

The C6-Chlorine is activated by two factors:

  • Inductive Effect: The adjacent ring nitrogen and the C5-Fluorine withdraw electron density.

  • Resonance: The para-relationship with the sulfonamide (an electron-withdrawing group) further depletes electron density at C6. Result: The C6 position is highly susceptible to SNAr reactions with amines, thiols, and alkoxides, often proceeding under milder conditions than non-fluorinated analogs.

Synthetic Utility & Reactivity Map

The following Graphviz diagram visualizes the orthogonal synthetic pathways available for this scaffold.

ReactivityMap Core 6-Chloro-5-fluoropyridine- 3-sulfonamide SnAr S_NAr Displacement (Amines/Thiols) Core->SnAr C6-Cl (Activated) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki C6-Cl (Pd) Sulfamide Sulfonylurea/Sulfamide Formation Core->Sulfamide C3-SO2NH2 Prodrug N-Alkylation (Prodrugs) Core->Prodrug C3-SO2NH2 Metab Metabolic Blocking (Prevents Oxidation) Core->Metab C5-F

Caption: Orthogonal reactivity vectors. Red paths indicate C6 modifications; Green paths indicate sulfonamide derivatization; Yellow indicates intrinsic property modulation.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, LCMS) to ensure success before proceeding.

Protocol A: SNAr Displacement at C6 (Library Generation)

Objective: Introduction of a diversity element (amine) at the C6 position. Mechanism: Addition-Elimination activated by the pyridine nitrogen and sulfonamide.

Reagents:

  • Scaffold: 6-Chloro-5-fluoropyridine-3-sulfonamide (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 eq)

  • Solvent: DMF or NMP (Polar aprotic is required)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 3 mL of dry DMF in a sealed reaction vial.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

    • Why 80°C? While the ring is activated, the steric hindrance of the C5-Fluorine may retard the approach of bulky nucleophiles.

  • Validation (Checkpoint): Monitor by LCMS. Look for the disappearance of the parent mass (M+H) and appearance of the product mass.

  • Workup: Dilute with EtOAc (20 mL) and wash with 5% LiCl solution (3x) to remove DMF. Dry over MgSO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installing aryl/heteroaryl groups at C6 to extend the scaffold.

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Boronic Acid: R-B(OH)2 (1.5 eq)

  • Base: Cs2CO3 (3.0 eq, aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Combine scaffold, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 10 minutes.

    • Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM rapidly under Nitrogen flow.

  • Reaction: Heat to 100°C for 12 hours.

  • Scavenging: Filter through a Celite pad to remove Palladium black.

  • Purification: Reverse-phase HPLC is recommended due to the polarity of the sulfonamide.

Medicinal Chemistry Data Summary

The following table summarizes the impact of the C5-Fluorine and C6-substitution on physicochemical properties, derived from aggregate SAR (Structure-Activity Relationship) trends in kinase inhibitor research.

Property6-H Analog (Unsubstituted)6-Cl-5-F Analog (Scaffold)C6-Amino-5-F Derivative (Product)Impact Analysis
LogP (Lipophilicity) ~0.5~1.21.5 – 2.5Fluorine increases lipophilicity moderately, aiding CNS penetration.
pKa (Pyridine N) ~5.2~2.5~4.5Fluorine lowers basicity, reducing non-specific protein binding.
Metabolic Stability Low (C5 oxidation)HighHighF-blockade prevents formation of reactive metabolites.
Hammett Sigma (

)
0+0.23 (Cl), +0.06 (F)-0.66 (Amino)Electron-donating amines at C6 push density back into the ring, stabilizing the system.

Biological Applications & Pathway Logic

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors (e.g., PI3K, RAF), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase "hinge" region.

  • The Role of Sulfonamide: Often extends into the "back pocket" or solvent front, forming water-mediated H-bonds.

  • The Role of C5-F: Modulates the electronics of the hinge-binding Nitrogen, tuning the strength of the H-bond interaction.

Carbonic Anhydrase Inhibition (CAI)

Primary sulfonamides (


) are classic zinc-binding groups (ZBG) for Carbonic Anhydrases.
  • Selectivity: The 6-Chloro-5-fluoro substitution pattern creates a unique shape vector that can differentiate between CA isoforms (e.g., CA IX vs. CA II), which is critical for designing tumor-selective hypoxic agents.

SAR_Logic cluster_Scaffold Scaffold Features Target Biological Target (Kinase/CA Enzyme) Sulf Sulfonamide (H-Bond Donor) Sulf->Target Anchors to Zn2+ or Solvent Front PyrN Pyridine N (H-Bond Acceptor) PyrN->Target Hinge Interaction Halogen 5-F / 6-Cl (Electronic Tuning) Halogen->PyrN Lowers pKa (Reduces desolvation penalty)

Caption: SAR Logic Flow. How structural features translate to binding affinity.

References

  • PubChem. Pyridine-3-sulfonamide | C5H6N2O2S.[1] National Library of Medicine. Available at: [Link]

  • El-Gaby, M. S. A., et al. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate, 2020. Available at: [Link]

  • Bouché, L., et al. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Chemistry – A European Journal, 2021.[2] Available at: [Link]

  • Scott, K. A., et al. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. MIT DSpace, 2015. Available at: [Link]

  • Verma, S. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PMC, National Institutes of Health. Available at: [Link]

Sources

Solubility Profile of 6-Chloro-5-fluoropyridine-3-sulfonamide in Organic Solvents: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Chloro-5-fluoropyridine-3-sulfonamide in various organic solvents. In the absence of extensive public data for this specific molecule, this document serves as a foundational resource, outlining the guiding principles, a robust experimental protocol, and a theoretical framework for interpreting the resulting data. The methodologies described herein are grounded in established practices for analogous sulfonamide compounds, ensuring scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction: The Significance of Solubility in Drug Development

6-Chloro-5-fluoropyridine-3-sulfonamide is a heterocyclic sulfonamide, a class of compounds of significant interest in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from laboratory synthesis to clinical application. It governs key processes such as:

  • Reaction Kinetics and Synthesis: The choice of solvent directly impacts reaction rates, yield, and purity during synthesis.

  • Purification and Crystallization: Effective purification strategies, particularly crystallization, are contingent on differential solubility in various solvents.

  • Formulation Development: The ability to dissolve the API in appropriate solvents is fundamental for creating viable dosage forms, from oral solutions to injectables.

  • Bioavailability: While aqueous solubility is paramount for absorption, understanding its behavior in organic solvents provides insights into its lipophilicity and potential for membrane permeability.

Given the structural features of 6-Chloro-5-fluoropyridine-3-sulfonamide—a pyridine ring, a sulfonamide group, and halogen substituents—its solubility is expected to be a complex interplay of polarity, hydrogen bonding capacity, and molecular interactions with the chosen solvent.

Theoretical Framework: Factors Governing Sulfonamide Solubility

The dissolution of a crystalline solid, such as a sulfonamide, in a solvent is an equilibrium process governed by thermodynamics. The solubility is influenced by both the properties of the solute (the sulfonamide) and the solvent.

Solute Properties
  • Crystal Lattice Energy: The strength of the intermolecular forces holding the sulfonamide molecules together in the crystal lattice must be overcome by solvent-solute interactions. Higher melting points often correlate with higher lattice energies and, consequently, lower solubility.

  • Molecular Structure: The presence of the sulfonamide group (-SO₂NH₂) allows for both hydrogen bond donation (from the N-H) and acceptance (from the O=S=O). The pyridine ring and halogen atoms also contribute to the molecule's overall polarity and potential for dipole-dipole interactions.

Solvent Properties
  • Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better at dissolving polar solutes. The polarity of a solvent can be described by parameters such as the dielectric constant and the Dimroth-Reichardt parameter (E T (30)).[1]

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can effectively interact with the sulfonamide group, promoting dissolution. For instance, protic solvents like alcohols can donate hydrogen bonds to the sulfonyl oxygens and accept hydrogen bonds from the sulfonamide N-H.

  • Cohesive Energy Density: This relates to the energy required to create a cavity in the solvent to accommodate a solute molecule.[1]

Studies on other sulfonamides have shown that solubility in alcohols often follows the order of decreasing solvent polarity: methanol > ethanol > n-propanol.[1] However, in other types of organic solvents, this trend may not hold, indicating that a combination of factors is at play.[1] The dissolution process for sulfonamides in many organic solvents is typically endothermic and entropy-driven.[1]

Physicochemical Properties of 6-Chloro-5-fluoropyridine-3-sulfonamide and its Precursors

While specific experimental data for 6-Chloro-5-fluoropyridine-3-sulfonamide is scarce, we can infer some properties from its structure and available data on related compounds.

PropertyValue/InformationSource
Compound Name 6-Chloro-5-fluoropyridine-3-sulfonamide
Molecular FormulaC₅H₄ClFN₂O₂SInferred from structure
Molecular Weight210.62 g/mol Calculated
Precursor 6-Chloro-5-fluoropyridine-3-sulfonyl chloride
CAS Number1261737-06-7[2]
Molecular FormulaC₅H₂Cl₂FNO₂S[2]
Molecular Weight230.04 g/mol [2]

The presence of chlorine and fluorine atoms increases the molecule's lipophilicity and can influence its electronic properties and crystal packing. The sulfonamide group is the primary site for strong polar interactions.

Experimental Determination of Solubility: A Standardized Protocol

The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of 6-Chloro-5-fluoropyridine-3-sulfonamide. The static equilibrium method is a widely accepted approach for generating accurate solubility data.[1][3]

Materials and Equipment
  • 6-Chloro-5-fluoropyridine-3-sulfonamide (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess solute prep_mix Combine solute and solvent prep_solute->prep_mix prep_solvent Add known volume of solvent to vial prep_solvent->prep_mix equilibrate Incubate at constant temperature with continuous agitation (24-48h) prep_mix->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter through 0.2 µm syringe filter sample->filter dilute Dilute sample to known concentration filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quantify Determine concentration from calibration curve analyze->quantify cal_curve Prepare calibration curve with standards cal_curve->quantify calculate Calculate solubility (mg/mL or g/L) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-Chloro-5-fluoropyridine-3-sulfonamide to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • To each vial, add a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C to assess temperature dependence).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.2 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the analytical range of the quantification method.

  • Quantification (HPLC/UV-Vis Method):

    • Calibration Curve: Prepare a series of standard solutions of 6-Chloro-5-fluoropyridine-3-sulfonamide of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (absorbance or peak area vs. concentration).

    • Sample Analysis: Analyze the diluted sample solution using the same method.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The results are typically expressed in mg/mL or g/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data
SolventTemperature (°C)Dielectric Constant (at 20°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol2532.7Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Ethanol2524.5Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetone2520.7Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetonitrile2537.5Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Ethyl Acetate256.02Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Dichloromethane259.08Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Toluene252.38Experimental ValueCalculated Value
37Experimental ValueCalculated Value

Note: This table is a template for recording experimentally determined data.

Thermodynamic Analysis

The temperature dependence of solubility can be used to calculate important thermodynamic parameters of dissolution, such as the Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), using the van't Hoff equation. These parameters provide deeper insights into the dissolution process. For many sulfonamides, the process is endothermic (positive ΔH°) and entropy-driven (positive ΔS°).[1]

Conclusion

This guide provides a comprehensive methodological framework for researchers to determine and interpret the solubility profile of 6-Chloro-5-fluoropyridine-3-sulfonamide in organic solvents. By following the outlined experimental protocol and considering the theoretical principles of sulfonamide solubility, scientists can generate the critical data needed to optimize synthetic pathways, develop effective purification strategies, and advance the formulation of this promising compound. The insights gained from such studies are invaluable for accelerating the transition of novel chemical entities from the laboratory to practical applications.

References

  • Gong, X., et al. (2020). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical & Engineering Data, 65(1), 138-148. Available from: [Link]

  • Jouyban, A. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Drug Delivery Science and Technology, 20(4), 289-293. Available from: [Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(10), 909-923. Available from: [Link]

  • Kodide, K., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5469-5481. Available from: [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1085-1096. Available from: [Link]

  • Martínez, F., et al. (2009). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 16(2), 183-192. Available from: [Link]

  • Hampson, J. W., et al. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(5), 1034-1037. Available from: [Link]

  • Makoś, P., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118659. Available from: [Link]

  • Dastmalchi, S., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(4), 163-170. Available from: [Link]

  • Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(2), 29. Available from: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available from: [Link]

Sources

6-Chloro-5-fluoropyridine-3-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Chloro-5-fluoropyridine-3-sulfonamide is a high-value heterocyclic building block used primarily in the development of kinase inhibitors, GPCR modulators (specifically CCR8 antagonists), and advanced agrochemicals. Its structural utility lies in its orthogonal reactivity : the sulfonamide group acts as a stable polar pharmacophore or coupling handle, while the 6-chloro and 5-fluoro substituents allow for precise regioselective functionalization via nucleophilic aromatic substitution (


) and transition-metal catalyzed cross-couplings.
Core Identifiers & Physicochemical Properties
PropertySpecification
CAS Number 1803571-80-3
IUPAC Name 6-Chloro-5-fluoropyridine-3-sulfonamide
Molecular Formula

Molecular Weight 210.61 g/mol
Monoisotopic Mass 209.967 g/mol
SMILES NS(=O)(=O)c1cc(F)c(Cl)nc1
InChI Key HDWDTSUSZZDKGG-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Sulfonamide) ~9.5 (Predicted)

Synthetic Methodology & Causality

The synthesis of electron-deficient pyridine sulfonamides cannot typically proceed via direct electrophilic chlorosulfonation due to the deactivated nature of the pyridine ring. Instead, a diazotization-sulfonation strategy (Meerwein modification) starting from the corresponding amine is the industry standard for reliability and yield.

Retrosynthetic Analysis (Logic Flow)
  • Target: 6-Chloro-5-fluoropyridine-3-sulfonamide.[1][2][3][4]

  • Precursor: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS 1261737-06-7).[5]

  • Starting Material: 6-Chloro-5-fluoropyridine-3-amine (CAS 1256806-83-3).[6][7][8]

Validated Synthetic Protocol
Step 1: Synthesis of Sulfonyl Chloride Intermediate

Rationale: The amino group is converted to a diazonium salt, which is then trapped by sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride moiety.

  • Diazotization: Dissolve 6-Chloro-5-fluoropyridine-3-amine (1.0 eq) in concentrated HCl (or a mixture of acetic acid/HCl) at 0°C. Dropwise add aqueous

    
     (1.2 eq) while maintaining temperature <5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
    
  • Sulfonylation (Meerwein): In a separate vessel, prepare a saturated solution of

    
     in glacial acetic acid with 
    
    
    
    (0.2 eq) or
    
    
    as catalyst.
  • Coupling: Transfer the cold diazonium solution into the

    
     mixture. The reaction will evolve 
    
    
    
    gas. Allow to warm to room temperature and stir until gas evolution ceases (approx. 2-4 hours).
  • Workup: Pour onto ice-water. Extract with DCM or EtOAc. The organic layer contains 6-Chloro-5-fluoropyridine-3-sulfonyl chloride .[5] Note: This intermediate is moisture sensitive; proceed immediately to Step 2 or store under inert gas.

Step 2: Ammonolysis to Sulfonamide

Rationale: Nucleophilic acyl substitution at the sulfur center using ammonia.

  • Reaction: Dissolve the crude sulfonyl chloride in anhydrous THF or Dioxane at 0°C.

  • Addition: Add 0.5M Ammonia in Dioxane (excess, ~3-5 eq) or bubble anhydrous

    
     gas through the solution.
    
  • Mechanism: The ammonia attacks the sulfonyl sulfur, displacing chloride.

  • Workup: After 1 hour, concentrate the solvent. Triturate the residue with water/ethanol to remove ammonium chloride salts. Filter the solid product.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis & Reactivity Visualization

SynthesisWorkflow Start 6-Chloro-5-fluoropyridin-3-amine (CAS 1256806-83-3) Diazo Diazonium Intermediate [Unstable] Start->Diazo NaNO2, HCl 0°C SulfonylCl Sulfonyl Chloride (CAS 1261737-06-7) Diazo->SulfonylCl SO2, CuCl2 AcOH Product 6-Chloro-5-fluoropyridine- 3-sulfonamide (CAS 1803571-80-3) SulfonylCl->Product NH3 / THF Ammonolysis SNAr SNAr Product->SNAr S_NAr Displacement (at C6-Cl) Coupling Coupling Product->Coupling Suzuki/Buchwald (at C6-Cl)

Caption: Step-wise synthesis from the amine precursor via Meerwein sulfonation, highlighting the critical sulfonyl chloride intermediate.

Applications in Drug Discovery

CCR8 Modulation

Recent intellectual property (e.g., WO2024115549A1 ) identifies this scaffold as a critical intermediate for synthesizing modulators of CCR8 (C-C chemokine receptor type 8) .[1] CCR8 is a strategic target in immuno-oncology, as its inhibition can deplete regulatory T cells (Tregs) in the tumor microenvironment without affecting peripheral immunity.

  • Mechanism: The sulfonamide moiety often forms hydrogen bonds with residues in the receptor binding pocket (e.g., Tyr or Arg residues), while the pyridine ring acts as a rigid linker.

  • Derivatization: The 6-chloro position is typically displaced by complex amines or coupled to aryl boronic acids to extend the molecule into the hydrophobic pocket of the GPCR.

Orthogonal Reactivity Map

The molecule possesses three distinct "handles" for medicinal chemists:

  • Sulfonamide (

    
    ): 
    
    • Role: Polar contact, H-bond donor/acceptor.

    • Modification: N-alkylation or N-acylation to tune lipophilicity (LogP).

  • C6-Chlorine:

    • Reactivity: Highly activated for

      
       due to the electron-withdrawing nature of the pyridine nitrogen and the para-sulfonyl group.
      
    • Utility: Introduction of amines, ethers, or carbon chains.

  • C5-Fluorine:

    • Role: Bioisostere for Hydrogen; blocks metabolism at the C5 position; modulates the pKa of the pyridine nitrogen.

    • Reactivity: Generally stable, but can facilitate

      
       at the adjacent C6 position via the "Meisenheimer complex" stabilization effect (inductive withdrawal).
      

ReactivityMap Core 6-Chloro-5-fluoropyridine-3-sulfonamide C6 C6-Chlorine Position Core->C6 C5 C5-Fluorine Position Core->C5 SO2 Sulfonamide Group Core->SO2 SNAr S_NAr Displacement (Amines/Alkoxides) C6->SNAr Primary Reactivity Metab Metabolic Blockade (Prevents oxidation) C5->Metab Electronic Effect HBond H-Bond Interaction (Receptor Binding) SO2->HBond Pharmacophore

Caption: Functional map detailing the specific roles of the chloro, fluoro, and sulfonamide moieties in medicinal chemistry.

Handling, Stability, and Safety

Storage & Stability
  • Hygroscopicity: The sulfonamide is generally stable but can be hygroscopic. Store in a desiccator.

  • Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow hydrolysis or decomposition.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the sulfonamide,

    
    ).
    
Safety Protocol (MSDS Summary)
  • Signal Word: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood, especially when working with the sulfonyl chloride precursor.

References

  • Fluorochem. (n.d.). 6-Chloro-5-fluoropyridine-3-sulfonamide Product Sheet. Retrieved from

  • World Intellectual Property Organization. (2024).[1] WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. Google Patents. Retrieved from

  • PubChem. (n.d.). 6-Chloro-5-fluoropyridine-3-sulfonamide (Compound). National Library of Medicine. Retrieved from

  • Accela ChemBio. (2023).[3] Product Catalog: Pyridine Sulfonamides. Retrieved from

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Predictive Bioactivity Modeling for 6-Chloro-5-fluoropyridine-3-sulfonamide Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold represents a compelling, albeit largely unexplored, chemical entity. This guide provides a comprehensive framework for the in silico prediction of its bioactivity, leveraging established computational methodologies. By dissecting its constituent pharmacophoric features—the pyridine ring, halogen substituents, and the critical sulfonamide group—we can hypothesize potential biological targets and devise a robust workflow for virtual screening and lead optimization.

The pyridine ring is a common feature in many approved drugs, often involved in hydrogen bonding and π-π stacking interactions within protein active sites. The electron-withdrawing nature of the chloro and fluoro substituents can significantly modulate the electronic properties of the pyridine ring, influencing its pKa and interaction potential. The sulfonamide moiety is a well-established pharmacophore, known for its ability to act as a transition-state mimetic, particularly in metalloenzymes, by coordinating with metal ions like zinc.[1][2] This functional group is a hallmark of various drug classes, including antibacterial agents, diuretics, and anticancer therapies.[3][4]

This technical guide will navigate the process of predicting the biological targets and potential therapeutic applications of novel compounds based on the 6-Chloro-5-fluoropyridine-3-sulfonamide core. We will delve into both ligand-based and structure-based computational techniques, providing not only the theoretical underpinnings but also actionable, step-by-step protocols.

Hypothesizing Biological Targets: An Evidence-Based Approach

The inherent structural features of the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold suggest several plausible protein families as primary biological targets. Our hypotheses are grounded in the extensive literature on sulfonamide- and pyridine-containing bioactive molecules.

  • Carbonic Anhydrases (CAs) : The sulfonamide group is a classic zinc-binding moiety, making CAs a primary target class of interest.[1][2] CAs are ubiquitous metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[5] Pyridine-sulfonamide derivatives, in particular, have been extensively studied as CA inhibitors.[1][6]

  • Protein Kinases : This large family of enzymes plays a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Numerous kinase inhibitors feature a sulfonamide group, which can form critical hydrogen bonds within the ATP-binding pocket.[8][9] Specifically, Aurora kinases, which are key regulators of cell division, have been successfully targeted by sulfonamide-containing compounds.[8][10] The pyridine core can also contribute to binding in the hinge region of the kinase domain.

  • Dihydropteroate Synthase (DHPS) : In bacteria, DHPS is a key enzyme in the folate synthesis pathway.[3] Sulfonamide antibiotics function by competitively inhibiting DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA).[3] This makes DHPS a relevant target for potential antibacterial applications of the novel scaffold.

  • Other Potential Targets : The sulfonamide moiety has been incorporated into drugs targeting a wide array of proteins, including tyrosine kinases[9] and proteases.[4] Therefore, broader screening against other enzyme classes may also yield promising results.

In Silico Bioactivity Prediction: A Multi-pronged Strategy

A robust in silico evaluation workflow combines multiple computational techniques to build a comprehensive and reliable prediction of a compound's bioactivity. We will explore ligand-based and structure-based approaches, each offering unique insights.

Ligand-Based Prediction: Learning from Known Actives

When the three-dimensional structure of a target is unknown or when a large body of structure-activity relationship (SAR) data is available for a particular target, ligand-based methods are invaluable.

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[11][12] A predictive QSAR model can be used to estimate the activity of novel compounds, like those based on the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold, before their synthesis.[13][14]

Experimental Protocol: Building a Predictive QSAR Model

  • Data Curation :

    • Compile a dataset of structurally diverse sulfonamide-containing molecules with experimentally determined biological activity (e.g., IC50 or Ki values) against a specific target (e.g., a carbonic anhydrase isoform). Public databases like ChEMBL and PubChem are excellent sources for this data.[15][16][17]

    • Ensure data consistency and quality. All activity values should be in a uniform format (e.g., pIC50).

  • Molecular Descriptor Calculation :

    • For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

    • Software such as RDKit[18][19] or commercial packages can be used for this purpose.

  • Model Development :

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set.

    • Use statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a regression model that correlates the descriptors with the biological activity for the training set.[11][20]

  • Model Validation :

    • Rigorously validate the model's predictive power. A predictive QSAR model should satisfy several criteria, including a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q² > 0.5), and a high R² for the external test set (pred_r² > 0.6).[12]

  • Prediction for Novel Scaffolds :

    • Calculate the same set of molecular descriptors for the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold and its designed analogues.

    • Use the validated QSAR model to predict their biological activity.

Diagram: QSAR Modeling Workflow

G Data Data Curation (Known Sulfonamides & Activity) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Dataset Splitting (Training & Test Sets) Descriptors->Split Model QSAR Model Development Split->Model Training Set Validation Model Validation (Internal & External) Split->Validation Test Set Model->Validation Prediction Bioactivity Prediction for 6-Chloro-5-fluoropyridine-3-sulfonamide Validation->Prediction Validated Model

Caption: Workflow for developing and applying a QSAR model.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target.[21][22][23] This "molecular key" can then be used to screen large compound libraries for molecules that fit the "biological lock".[24][25]

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Model Generation :

    • Ligand-Based : If a set of diverse and active ligands for a target is known, align them and identify common chemical features. Software like Discovery Studio or LigandScout can automate this process.

    • Structure-Based : If a high-resolution crystal structure of the target protein with a bound ligand is available, the key interactions between the ligand and the protein can be directly translated into a pharmacophore model.

  • Pharmacophore Validation :

    • Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives).

  • Database Screening :

    • Generate multiple conformers for the 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold and its virtual library of derivatives.

    • Screen these conformers against the validated pharmacophore model to identify molecules that match the required 3D arrangement of features.

  • Hit Filtering :

    • Rank the hits based on how well they fit the pharmacophore model.

    • Apply additional filters, such as drug-likeness (e.g., Lipinski's Rule of Five) and ADMET properties, to prioritize the most promising candidates for further investigation.

Diagram: Pharmacophore Modeling Concept

G cluster_0 Active Ligands cluster_1 Pharmacophore Model L1 Ligand 1 HBA H-Bond Acceptor L1->HBA HBD H-Bond Donor L1->HBD Aro Aromatic Ring L1->Aro Hph Hydrophobic L1->Hph L2 Ligand 2 L2->HBA L2->HBD L2->Aro L2->Hph L3 Ligand 3 L3->HBA L3->HBD L3->Aro L3->Hph

Caption: Abstracting key features from active ligands to build a pharmacophore model.

Structure-Based Prediction: Docking into the Target

When a high-quality 3D structure of the target protein is available, structure-based methods like molecular docking can provide detailed insights into the binding mode and affinity of a ligand.[26][27][28]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[29][30] The output includes a predicted binding pose and a scoring function that estimates the binding affinity.

Experimental Protocol: Molecular Docking of 6-Chloro-5-fluoropyridine-3-sulfonamide

  • Receptor Preparation :

    • Obtain a high-resolution crystal structure of the target protein (e.g., Carbonic Anhydrase II, Aurora Kinase A) from the Protein Data Bank (PDB).[15]

    • Prepare the protein using software like AutoDock Tools, Maestro (Schrödinger), or MOE. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation :

    • Generate a 3D structure of 6-Chloro-5-fluoropyridine-3-sulfonamide.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition :

    • Define the binding site on the receptor. This is typically the known active site or a pocket identified from the co-crystallized ligand in the PDB structure.

  • Docking Simulation :

    • Run the docking simulation using software like AutoDock Vina[31] or Glide. The program will explore various conformations and orientations of the ligand within the binding site.

  • Results Analysis :

    • Analyze the predicted binding poses. The top-ranked poses are those with the most favorable docking scores (lowest binding energy).[26][27]

    • Visualize the ligand-receptor interactions, paying close attention to hydrogen bonds, hydrophobic interactions, and any coordination with metal ions. For example, in carbonic anhydrase, a key interaction to look for is the coordination of the sulfonamide nitrogen and one of the oxygens with the active site zinc ion.[1] In kinases, look for hydrogen bonds with the hinge region.[8]

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDDocking Score (kcal/mol)Key Predicted Interactions
Carbonic Anhydrase II2VVA-8.5Sulfonamide coordinates with Zn²⁺; Pyridine forms H-bond with Thr199
Aurora Kinase A4C3P-9.2Sulfonamide forms H-bonds with Lys162; Pyridine interacts with Ala213 in hinge region
Dihydropteroate Synthase (E. coli)1AJ0-7.8Sulfonamide mimics PABA; Fluoro group interacts with Arg257

Note: These are example, hypothetical values for illustrative purposes.

Diagram: Molecular Docking Workflow

G Receptor Receptor Preparation (e.g., from PDB) BindingSite Define Binding Site Receptor->BindingSite Ligand Ligand Preparation (3D Structure of Scaffold) Docking Run Docking Simulation Ligand->Docking BindingSite->Docking Analysis Analyze Results (Binding Pose & Score) Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

Predicting ADMET Properties: A Critical Step

Beyond bioactivity, the drug-like properties of a compound are crucial for its potential as a therapeutic agent. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be evaluated early in the drug discovery process.[24] Several computational tools and web servers (e.g., SwissADME, admetSAR) can predict these properties based on the chemical structure, helping to identify potential liabilities such as poor oral bioavailability or toxicity risks.[11]

Conclusion and Future Directions

The 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold presents a promising starting point for the development of novel bioactive compounds. This guide has outlined a comprehensive in silico strategy to predict its biological targets and prioritize analogues for synthesis and experimental validation. By integrating ligand-based methods like QSAR and pharmacophore modeling with structure-based techniques such as molecular docking, researchers can efficiently navigate the vast chemical space and make data-driven decisions.

The predictions generated through this workflow are hypotheses that must be confirmed through experimental validation. The next logical steps would involve:

  • Chemical Synthesis : Synthesize the 6-Chloro-5-fluoropyridine-3-sulfonamide parent scaffold and a small, diverse library of analogues based on the most promising in silico hits.

  • In Vitro Biological Assays : Screen the synthesized compounds against the hypothesized target proteins (e.g., CA isoforms, kinases) to determine their actual inhibitory activity.

  • Iterative Optimization : Use the experimental results to refine the computational models (e.g., build a more robust QSAR model) and guide the design of the next generation of more potent and selective compounds.

By bridging the gap between computational prediction and experimental reality, this integrated approach accelerates the drug discovery process, ultimately increasing the likelihood of identifying novel therapeutic agents.

References

  • Vertex AI Search. (2026, January 7). Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.
  • PubMed. (2020, July 1). Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B)
  • Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.
  • PMC. (2024, September 9). Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Dovepress. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?.
  • Fox Chase Cancer Center. (n.d.). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes.
  • MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Chemistry LibreTexts. (2022, July 26). 3.
  • Journal of Basic and Clinical Pharmacy. (2017, June 15). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli.
  • PMC. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Depth-First. (2011, October 11).
  • Taylor & Francis Online. (2016, June 29). A class of sulfonamides as carbonic anhydrase I and II inhibitors.
  • PubChem. (n.d.). PubChem.
  • IntechOpen. (2025, January 10).
  • RDKit. (n.d.).
  • Benchchem. (n.d.).
  • PMC. (n.d.). Aurora B Inhibitors as Cancer Therapeutics.
  • GitHub. (n.d.).
  • Neovarsity. (2023, September 25).
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • University of Cambridge. (n.d.).
  • SciSpace. (n.d.). QSAR studies on imidazoles and sulfonamides as antidiabetic agents.
  • Academia.edu. (2025, August 9). Advances in computational methods to predict the biological activity of compounds.
  • Bentham Science Publishers. (2023, October 1). Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2.
  • IntuitionLabs.ai. (n.d.).
  • ChemCopilot. (2025, May 13). Cheminformatics: The Digital Revolution in Chemistry.
  • BP4NTA. (n.d.).
  • NIH. (n.d.). Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors.
  • Electronic Journals Portal of the Association for Science. (2022, October 1). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.
  • ResearchGate. (n.d.). Molecular docking analysis of the sulfonamide compounds and triclosan.
  • Cambridge MedChem Consulting. (2019, January 23). Predicting bioactivity.
  • ASM Journals. (n.d.). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase | Antimicrobial Agents and Chemotherapy.
  • Semantic Scholar. (n.d.).
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  • PMC. (2023, September 7). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.
  • ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents | Request PDF.
  • Massive Bio. (2025, December 19). Sulfonamide.
  • Scientific Research Publishing. (n.d.).
  • PubMed. (2006, July 15). Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach.
  • LinkedIn. (n.d.).
  • MDPI. (2024, April 7). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
  • SciSpace. (n.d.). Biological Activities Of Sulfonamides.
  • Selleck Chemicals. (n.d.). Aurora Kinase Inhibitors.

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Electronic properties of the 6-chloro-5-fluoro substitution pattern

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Chloro-5-Fluoro Substitution Pattern represents a "privileged electronic motif" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR agonist landscapes. This specific halogen combination is not merely a lipophilic filler; it is a precision-engineered tool for modulating metabolic stability, pKa, and protein-ligand residence time.

This guide deconstructs the electronic and steric rationale for this pattern, providing actionable synthesis protocols and mechanistic insights for drug design applications.

The 6-Chloro-5-Fluoro Motif: Electronic & Structural Pharmacophore

1. The Electronic Landscape

The synergy between fluorine at position 5 and chlorine at position 6 (typically on an indole or oxindole scaffold) creates a unique electrostatic potential surface (ESP) that cannot be achieved by either halogen alone.

Feature5-Fluoro Contribution6-Chloro ContributionSynergistic Effect
Electronic Effect Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R).Moderate Inductive Withdrawal (-I), Polarizable Cloud.Net Electron Deficiency: Significantly lowers the LUMO energy of the aromatic ring, enhancing

-stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tyrosine).
Metabolic Stability Blocks CYP450 oxidation at the highly reactive 5-position (para to nitrogen).Steric shield for the 5-position; prevents chlorination/oxidation at the 6-position.Metabolic Hardening: Creates a "metabolic fortress" on the solvent-exposed edge of the pharmacophore.
Binding Mode Electrostatic interactions; dipole modulation.Halogen Bonding (

-hole):
The Cl atom exhibits a positive electrostatic cap (

-hole) capable of directional bonding with backbone carbonyls.[1]
Dual-Mode Anchoring: F modulates the ring electronics to acidity the NH (H-bond donor), while Cl acts as a direct H-bond acceptor mimic via halogen bonding.
2. The "Sigma-Hole" Advantage

While fluorine is too electronegative to form strong halogen bonds (its


-hole is negligible), chlorine at the 6-position is the ideal candidate.
  • Mechanism: The electron-withdrawing nature of the aromatic ring (enhanced by the 5-F) polarizes the C-Cl bond. This depletes electron density at the tip of the chlorine atom (distal to the Carbon), creating a positive potential region (

    
    -hole).[1]
    
  • Result: This allows the 6-Cl to act as a Lewis acid, interacting with Lewis bases (carbonyl oxygens, sulfurs) in the binding pocket.

Experimental Protocol: Synthesis of the Core Scaffold

The most robust route to access this motif is the Sandmeyer Isatin Synthesis followed by reduction. This pathway is preferred over the Leimgruber-Batcho synthesis for its scalability and avoidance of unstable enamine intermediates.

Workflow Diagram: 6-Chloro-5-Fluoroindole Synthesis

G Fig 1. Synthetic pathway for the 6-chloro-5-fluoroindole core. start 3-Chloro-4-fluoroaniline (Starting Material) inter1 Isonitrosoacetanilide (Intermediate) start->inter1 Chloral Hydrate, NH2OH·HCl, Na2SO4, H2O cyclization 6-Chloro-5-fluoroisatin (Cyclized Core) inter1->cyclization Conc. H2SO4, 80°C (Sandmeyer) product 6-Chloro-5-fluoroindole (Target Scaffold) cyclization->product NaBH4, BF3·Et2O (Reduction)

Step-by-Step Methodology

1. Formation of Isonitrosoacetanilide

  • Rationale: We must first install the carbon framework required for cyclization. Chloral hydrate provides the glyoxylate equivalent, and hydroxylamine forms the oxime.

  • Protocol:

    • Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in water containing Na₂SO₄ (to increase ionic strength and salt out the product).

    • Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq).

    • Heat to 90°C for 2 hours. The solution will become turbid as the isonitroso intermediate precipitates.

    • Cool to RT, filter the precipitate, and wash with water. Dry in vacuo.

    • Checkpoint: The product should be a beige solid. 1H NMR will show the oxime proton ~12 ppm.

2. Cyclization to 6-Chloro-5-fluoroisatin

  • Rationale: Strong acid mediates the electrophilic aromatic substitution. The fluorine and chlorine substituents direct the cyclization ortho to the amine.

  • Protocol:

    • Pre-heat conc. H₂SO₄ (5 vol) to 50°C.

    • Add the isonitroso intermediate portion-wise (exothermic!). Maintain temp < 70°C.

    • After addition, heat to 80°C for 30 mins. The solution turns deep red/black.

    • Pour the reaction mixture over crushed ice. The isatin precipitates as an orange solid.

    • Filter and recrystallize from Ethanol/Water.

3. Reduction to Indole (Optional)

  • If the target is the indole (not isatin), reduce the C2 and C3 carbonyls using NaBH₄/BF₃·Et₂O in THF.

Medicinal Chemistry Applications: Why this Pattern?

1. pKa Modulation and H-Bond Strength

The 6-chloro-5-fluoro substitution significantly acidifies the indole N-H compared to the unsubstituted parent.

  • Indole pKa: ~16.2 (DMSO)

  • 6-Chloro-5-Fluoroindole pKa: ~14.5 (Estimated)

  • Impact: A more acidic proton is a stronger Hydrogen Bond Donor (HBD). In kinase hinge binding (e.g., ATP-mimetic binding), this stronger H-bond to the hinge region backbone (e.g., Glu or Met residues) correlates directly with improved

    
    .
    
2. Metabolic Blockade (The "Soft Spot" Defense)

In many aromatic drugs, the position para to an electron-donating group (like the indole nitrogen) is the primary site of Phase I metabolism (hydroxylation).

  • Problem: Unsubstituted indoles are rapidly oxidized at C5.

  • Solution: Placing a Fluorine at C5 blocks this site.

  • Why not just Chlorine? C-F bond energy (116 kcal/mol) is higher than C-Cl (81 kcal/mol), making it impervious to oxidative cleavage.

3. Logic Flow: Decision Making in Lead Optimization

Logic Fig 2. Logic flow for selecting the 6-Cl-5-F motif during optimization. Step1 Lead Compound (Unstable/Low Potency) Decision1 Is Metabolic Clearance High? Step1->Decision1 Action1 Block Para-Position (C5) with Fluorine Decision1->Action1 Yes Decision2 Is Potency Sufficient? Action1->Decision2 Action2 Add Chlorine at C6 (Halogen Bonding) Decision2->Action2 No Result 6-Cl-5-F Analog: High Stability + High Potency Action2->Result

References

  • Synthesis of 6-Chloro-5-fluoroindole: Organic Chemistry: An Indian Journal, "Preparation of 6-chloro-5-fluoroindole via Modified Leimgruber-Batcho Synthesis."

  • Halogen Bonding in Drug Design: Chemical Science, "Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design."

  • Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, "Fluorine in Pharmaceutical Industry: The Impact of C-F Bond on Properties."

  • Isatin Synthesis Protocols: BenchChem Application Notes, "6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis."

  • Electronic Properties of Fluorinated Indoles: ACS Omega, "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents."

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide, a key building block in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable pathway to this valuable compound. This guide is founded on established chemical principles and draws from analogous, well-documented procedures in peer-reviewed literature and patents. We will explore a strategic, multi-step synthesis, providing not only the "how" but also the "why" behind each procedural choice, ensuring a deep understanding of the underlying chemistry.

Introduction and Strategic Overview

6-Chloro-5-fluoropyridine-3-sulfonamide is a substituted pyridine derivative of significant interest in drug discovery. The unique arrangement of its functional groups—a sulfonamide, a chloro group, and a fluoro group—imparts specific electronic and steric properties that make it a valuable scaffold for the development of novel therapeutic agents. The sulfonamide moiety, in particular, is a well-established pharmacophore found in a wide array of approved drugs.

The synthesis of this molecule is not a trivial one-step process. A logical and efficient retrosynthetic analysis suggests a pathway that sequentially builds the molecule from a more readily available pyridine precursor. The strategy outlined in this application note focuses on a robust and adaptable four-step synthesis starting from 3-amino-5-fluoropyridine. The key transformations include a regioselective chlorination, a diazotization-sulfonylation reaction, and a final amidation to furnish the target sulfonamide.

Proposed Synthetic Pathway

The proposed synthetic route is illustrated below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.

Synthetic_Pathway A 3-Amino-5-fluoropyridine B 3-Amino-6-chloro-5-fluoropyridine A->B Step 1: Regioselective Chlorination C 6-Chloro-5-fluoropyridine-3-diazonium salt B->C Step 2a: Diazotization D 6-Chloro-5-fluoropyridine-3-sulfonyl chloride C->D Step 2b: Sulfonylation E 6-Chloro-5-fluoropyridine-3-sulfonamide D->E Step 3: Amidation

Caption: Proposed multi-step synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide.

Detailed Synthesis Protocols

Step 1: Regioselective Chlorination of 3-Amino-5-fluoropyridine

Principle: The introduction of a chlorine atom at the 6-position of 3-amino-5-fluoropyridine is achieved via electrophilic chlorination. The amino group at the 3-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 6-position is sterically accessible and electronically favored for substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.

Protocol:

  • To a stirred solution of 3-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 3-amino-6-chloro-5-fluoropyridine, can be purified by column chromatography on silica gel.

Reagent/SolventMolar Eq.PurityNotes
3-Amino-5-fluoropyridine1.0>98%Starting material
N-Chlorosuccinimide1.1>98%Chlorinating agent
N,N-Dimethylformamide-AnhydrousSolvent
Step 2: Diazotization and Sulfonylation to form 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Principle: This two-part step first converts the amino group of 3-amino-6-chloro-5-fluoropyridine into a diazonium salt. This is achieved by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is then subjected to a Meerwein-type reaction, where it reacts with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

Protocol:

  • Diazotization:

    • Suspend 3-amino-6-chloro-5-fluoropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with sulfur dioxide gas.

    • Add copper(I) chloride (0.1 eq) to this solution.

    • Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide/copper(I) chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-5-fluoropyridine-3-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Reagent/SolventMolar Eq.PurityNotes
3-Amino-6-chloro-5-fluoropyridine1.0>95%
Sodium Nitrite1.1>99%Diazotizing agent
Concentrated HCl-37%Acid catalyst
Glacial Acetic Acid->99%Solvent
Sulfur DioxideExcessGas
Copper(I) Chloride0.1>97%Catalyst
Step 3: Amidation to 6-Chloro-5-fluoropyridine-3-sulfonamide

Principle: The final step is a nucleophilic acyl substitution reaction where the highly reactive sulfonyl chloride is treated with ammonia to form the stable sulfonamide. This reaction is typically fast and high-yielding.

Protocol:

  • Dissolve the crude 6-chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, 6-Chloro-5-fluoropyridine-3-sulfonamide. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Reagent/SolventMolar Eq.PurityNotes
6-Chloro-5-fluoropyridine-3-sulfonyl chloride1.0Crude
Ammonia (or Ammonium Hydroxide)ExcessAmidating agent
Tetrahydrofuran-AnhydrousSolvent

Safety and Handling

  • Sulfonyl chlorides are reactive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • N-Chlorosuccinimide is a skin and eye irritant.

  • Ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocols outlined in this application note provide a logical and experimentally sound approach for the preparation of 6-Chloro-5-fluoropyridine-3-sulfonamide. By understanding the principles behind each transformation, researchers can effectively troubleshoot and adapt these methods to their specific needs. The successful synthesis of this valuable building block will undoubtedly facilitate the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Guidechem. How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ.

  • PrepChem. Synthesis of 3-amino-5-chloro-2-fluoropyridine.

  • ChemicalBook. 2-Amino-3,5-dichloropyridine synthesis.

  • Benchchem. Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.

  • Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.

Application Note: Precision Suzuki-Miyaura Coupling of 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 6-Chloro-5-fluoropyridine-3-sulfonamide represents a specific challenge in medicinal chemistry. This scaffold features a highly activated electrophile (C6-Cl) adjacent to an electron-withdrawing fluorine (C5-F), creating a system prone to both rapid oxidative addition and deleterious nucleophilic aromatic substitution (


). Furthermore, the unprotected sulfonamide moiety (

) presents a risk of catalyst poisoning via N-coordination.

This guide provides a validated, dual-protocol approach to coupling this scaffold. We prioritize Pd(dppf)Cl₂ for standard couplings and XPhos Pd G3 for sterically demanding or heteroaryl partners, ensuring high yields while suppressing hydrolysis and protodeboronation.

Substrate Analysis & Mechanistic Challenges

To optimize the reaction, one must understand the electronic landscape of the substrate:

  • The Electrophile (C6-Cl): The chlorine at the 6-position is activated by the pyridine nitrogen (ortho-effect) and the adjacent 5-Fluorine atom. The inductive effect of fluorine lowers the LUMO energy of the C-Cl bond, facilitating rapid oxidative addition.

  • The Liability (Hydrolysis Risk): The same activation that aids coupling makes the C6 position highly susceptible to attack by hydroxide ions (

    
    ), leading to the formation of the pyridone byproduct (6-hydroxy-5-fluoropyridine-3-sulfonamide). Avoidance of strong hydroxide bases is critical. 
    
  • The Catalyst Trap (Sulfonamide): The sulfonamide nitrogen is a Lewis base. Under neutral conditions, it can coordinate to Pd(II), arresting the catalytic cycle. However, under basic coupling conditions (pH > 10), the sulfonamide is deprotonated (pKa ~10), forming an anionic species that is less coordinating to soft metal centers like Palladium.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways between the desired coupling and the


 side reaction.

ReactionMechanism Substrate 6-Cl-5-F-Pyridine-3-SO2NH2 OxAdd Oxidative Addition (Pd-Ar-Cl Complex) Substrate->OxAdd + Pd(0) Hydrolysis SNAr Hydrolysis (Pyridone Byproduct) Substrate->Hydrolysis OH- / H2O (Excess Heat) Poison Catalyst Poisoning (Pd-Sulfonamide Complex) Substrate->Poison Low Base / Neutral pH Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Activated Boronate Base Base (CO3 or PO4) Boronate Boronic Acid/Ester Boronate->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Mechanistic pathway showing the desired catalytic cycle (Blue/Green) vs. competitive hydrolysis and poisoning pathways (Red/Grey).

Experimental Protocols

Protocol A: The "Workhorse" Method

Recommended for: Aryl boronic acids, simple heteroaryl boronates.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists dehalogenation and tolerates the presence of the sulfonamide group due to the strong chelating effect of the dppf ligand, which prevents the sulfonamide from displacing the phosphine.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base:

    
     (3.0 equiv) – Note: Excess base is required to deprotonate the sulfonamide.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, combine the chloropyridine sulfonamide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture.[2]

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%) quickly under positive inert gas pressure.

  • Reaction: Heat to 80°C for 4–12 hours. Do not exceed 100°C to minimize hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify the aqueous layer slightly (pH ~5) if the product is amphoteric, otherwise wash with brine and dry over

    
    .
    
Protocol B: The "High-Performance" Method

Recommended for: Sterically hindered partners, electron-poor boronates, or if Protocol A fails.

This uses XPhos Pd G3 , a precatalyst that generates the active Pd(0) species efficiently. The bulky, electron-rich XPhos ligand facilitates oxidative addition into the C-Cl bond and prevents catalyst deactivation.

Reagents:

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or Toluene (biphasic with the aqueous base)

Step-by-Step:

  • Charge: Combine substrate and boronic acid in the vial.

  • Solvent: Add THF (degassed).

  • Base: Add aqueous

    
    .
    
  • Catalyst: Add XPhos Pd G3.

  • Reaction: Stir vigorously at 60°C . The high activity of XPhos often allows for lower temperatures, further reducing side reactions.

Optimization & Troubleshooting Matrix

Use this table to diagnose reaction failures. This is a self-validating system: compare your result to the "Observation" column to find the "Corrective Action."

ObservationProbable CauseCorrective Action
Starting Material (SM) Intact Catalyst poisoning or failed oxidative addition.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 90°C.
Pyridone Formation (Hydrolysis)

competition by hydroxide/water.[3]
Switch base to anhydrous Cs₂CO₃ or K₃PO₄ . Use dry Dioxane.
Protodeboronation of Partner Boronic acid instability.[2][3]Use Boronic Ester (Pinacol) or MIDA Boronate . Lower temp to 60°C.
Homocoupling of Boronic Acid Oxidative conditions.Rigorous degassing (sparge with Ar for 15 min). Reduce catalyst loading.
Low Conversion (<50%) Sulfonamide coordination.Ensure Base is

3.0 equiv to fully deprotonate the sulfonamide.

Decision Tree for Optimization

Follow this logic flow to select the correct conditions for your specific coupling partner.

OptimizationTree Start Start: Coupling 6-Cl-5-F-Pyridine-3-SO2NH2 PartnerType Analyze Coupling Partner Start->PartnerType Simple Simple Aryl / Electron Rich PartnerType->Simple Complex Steric Bulk / Heteroaryl / Unstable PartnerType->Complex MethodA Protocol A: Pd(dppf)Cl2, K2CO3, Dioxane/H2O 80°C Simple->MethodA MethodB Protocol B: XPhos Pd G3, K3PO4, THF/H2O 60°C Complex->MethodB CheckResult Check LCMS @ 4 Hours MethodA->CheckResult MethodB->CheckResult Hydrolysis Hydrolysis Detected? CheckResult->Hydrolysis Side Products? SM_Left SM Remaining? CheckResult->SM_Left Low Conv? FixHydrolysis Switch to Anhydrous: DME, Cs2CO3 Hydrolysis->FixHydrolysis Yes FixSM Increase Temp or Switch to Sphos Pd G3 SM_Left->FixSM Yes

Caption: Logic flow for selecting and troubleshooting reaction conditions based on coupling partner properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Pyridyl Chlorides. Organic Process Research & Development. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]

  • University of Windsor. (2024). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

Sources

Application Note: Functionalization of the C-6 Chlorine in 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 6-Chloro-5-fluoropyridine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, offering a unique triad of functionalities:

  • C-6 Chlorine: A highly activated leaving group for nucleophilic substitution and cross-coupling.

  • C-5 Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in standard SNAr reactions, allowing for orthogonal functionalization.

  • C-3 Sulfonamide: A classic pharmacophore for carbonic anhydrase inhibition and a polar handle for solubility.

This guide details the protocols for selectively functionalizing the C-6 position while preserving the C-5 fluorine and C-3 sulfonamide integrity. The reactivity is driven by the pyridine nitrogen (ortho-activation) and the sulfonamide electron-withdrawing group (para-activation), making the C-6 chlorine exceptionally electrophilic.

Reactivity Profile & Mechanistic Insight[1][2][3]

The Electrophilic Hierarchy

In this substrate, the C-6 position is the exclusive site of Nucleophilic Aromatic Substitution (SNAr).

  • C-6 (Cl): Activated by both the adjacent Pyridine Nitrogen (

    
    -position) and the para-Sulfonamide group.
    
  • C-5 (F): Although fluorine is a better leaving group in SNAr when activated, the C-5 position is meta to the ring nitrogen and meta to the sulfonamide. It lacks the necessary resonance stabilization for the Meisenheimer intermediate.

Visualization: Reaction Scope

ReactionScope SM 6-Chloro-5-fluoropyridine- 3-sulfonamide Prod_Amine 6-Amino-5-fluoropyridine- 3-sulfonamide (via SNAr) SM->Prod_Amine Primary/Secondary Amines Base, Heat (SNAr) Prod_Ether 6-Alkoxy-5-fluoropyridine- 3-sulfonamide (via SNAr) SM->Prod_Ether NaOR / KOR Alcohol (SNAr) Prod_Aryl 6-Aryl-5-fluoropyridine- 3-sulfonamide (via Suzuki) SM->Prod_Aryl Ar-B(OH)2, Pd(0) Suzuki-Miyaura Prod_Aniline 6-(N-Aryl)-5-fluoropyridine- 3-sulfonamide (via Buchwald) SM->Prod_Aniline Ar-NH2, Pd(0) Buchwald-Hartwig

Caption: Functionalization landscape of the C-6 position. Green nodes represent metal-free pathways; Red/Yellow nodes represent metal-catalyzed pathways.

Experimental Protocols

Protocol A: SNAr Amination (Metal-Free)

Objective: Introduction of aliphatic amines (primary/secondary) at C-6. Mechanism: Addition-Elimination via Meisenheimer Complex.

Reagents & Materials
  • Substrate: 6-Chloro-5-fluoropyridine-3-sulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 – 3.0 equiv)

    • Note: Excess base is critical to neutralize the acidic sulfonamide proton (pKa ~10) and the HCl byproduct.

  • Solvent: DMSO, DMF, or NMP (0.2 – 0.5 M concentration)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Addition: Add Base (3.0 equiv). The solution may turn slightly yellow due to sulfonamide deprotonation.

  • Nucleophile: Add the Amine (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the starting material (M+H: 211/213) and appearance of the product (M+H: Expected Mass).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • Adjust pH to ~4–5 with 1M HCl to protonate the sulfonamide (ensure it is neutral for extraction/precipitation).

    • Collect the precipitate by filtration. Wash with water and hexanes.

  • Purification: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMSO. Dry over Na2SO4 and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryls) at C-6. Challenge: The free sulfonamide can poison Pd catalysts. Solution: Use higher catalyst loading or protect the sulfonamide (e.g., with DMB) if yields are <40%.

Reagents & Materials
  • Substrate: 6-Chloro-5-fluoropyridine-3-sulfonamide (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 – 10 mol%)

  • Base: Na2CO3 (2.0 M aq) or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen/Argon.

  • Loading: Add Substrate , Boronic Acid , and Catalyst .[2]

  • Solvent: Add degassed 1,4-Dioxane and Base solution .

  • Reaction:

    • Thermal: Heat at 90 °C for 12–16 hours.

    • Microwave: Heat at 120 °C for 30–60 minutes.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Wash the filtrate with water and brine.

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol C: Buchwald-Hartwig Amination

Objective: Introduction of weak nucleophiles (Anilines, Amides) that fail under SNAr conditions.

Reagents & Materials
  • Catalyst System: Pd2(dba)3 (5 mol%) + Xantphos or BrettPhos (10 mol%)

  • Base: Cs2CO3 (3.0 equiv) - Avoid strong alkoxide bases (NaOtBu) to prevent side reactions with the sulfonamide.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Methodology
  • Dry Setup: Flame-dry the glassware under vacuum and backfill with Argon.

  • Mix: Add Substrate , Aniline , Base , Pd source , and Ligand .

  • Degas: Add solvent and sparge with Argon for 10 minutes.

  • Heat: Reflux (100–110 °C) for 16–24 hours.

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid) to separate the catalyst residues from the polar sulfonamide product.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (SNAr) Sulfonamide deprotonation reduces ring electrophilicity.Increase temperature to 120°C. Use microwave irradiation. Ensure >2.5 equiv of base is used.
Regioselectivity Loss Attack at C-5 Fluorine.Rare. Occurs only with extremely hard nucleophiles (e.g., alkoxides) at very high temps. Lower temp, switch to amine nucleophiles.
Catalyst Death (Suzuki) Sulfonamide "poisoning" of Pd.Switch to Pd(dppf)Cl2 (more robust). Protect sulfonamide with 2,4-dimethoxybenzyl (DMB) group before coupling.
Hydrolysis (OH product) Water entering reaction.Ensure anhydrous solvents for SNAr. In Suzuki, ensure rapid heating to favor coupling over hydrolysis.

Mechanistic Visualization: SNAr Pathway

SNAr_Mechanism Step1 Step 1: Nucleophilic Attack (Rate Determining) Intermediate Meisenheimer Complex (Stabilized by N-atom & Sulfonamide) Step1->Intermediate Nu- attack at C-6 Step2 Step 2: Elimination of Cl- Intermediate->Step2 Loss of Aromaticity (Transient) Product Final C-6 Substituted Product (Aromatization) Step2->Product Restoration of Aromaticity

Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing nature of the pyridine nitrogen and C-3 sulfonamide.

References

  • BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Application Note. Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments.Link

  • National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Link

  • PubChem. Compound Summary: 6-Chloro-5-fluoropyridine-3-sulfonamide (CAS 1261737-06-7).Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.Link

Sources

Application Note: Solvent Selection & Process Optimization for 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Chloro-5-fluoropyridine-3-sulfonamide (CFPS) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BRAF, PI3K pathways). Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic sulfonamide moiety—creates a complex solubility and reactivity profile. This guide moves beyond standard "try-and-see" screening, providing a mechanistic rationale for solvent selection across three critical reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Sulfonamide Functionalization.

Part 1: Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the prerequisite for successful synthesis. CFPS exhibits a "push-pull" electronic structure that dictates its solubility.

Molecular Analysis
  • The Pyridine Core: The nitrogen atom renders the ring electron-deficient (

    
    -deficient), activating the C-6 position for nucleophilic attack.
    
  • The 5-Fluoro Substituent: Provides additional inductive electron withdrawal (-I effect), significantly increasing the electrophilicity of the C-6 carbon compared to non-fluorinated analogs.

  • The Sulfonamide Group:

    • Acidity: The -SO2NH2 protons have a pKa of approximately 9.5–10.5. In basic media (pH > 10), the molecule exists as an anion, drastically altering solubility.

    • Polarity: High polarity requires solvents with high dielectric constants or strong H-bond accepting capabilities.

Solubility Compatibility Table

Data based on thermodynamic modeling and empirical trends for sulfonamide-pyridines.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Primary reaction media for SNAr; stabilizes charged intermediates.
Polar Protic Methanol, Ethanol, IsopropanolGood Useful for crystallizations and refluxing SNAr with amine nucleophiles.
Ethers THF, 2-MeTHF, DioxaneModerate Standard for Pd-catalyzed couplings; 2-MeTHF is the preferred "Green" alternative.
Chlorinated DCM, ChloroformLow/Moderate Good for workup/extraction; poor for high-temp reactions.
Hydrocarbons Hexanes, Heptane, ToluenePoor Anti-solvents for precipitation/crystallization.

Part 2: Reaction-Specific Solvent Selection

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C-6 Chlorine by amines or alkoxides. Mechanism: Addition-Elimination via a Meisenheimer complex.

  • The Challenge: The rate-determining step is often the formation of the Meisenheimer complex. This transition state is highly polar/charged.

  • Solvent Strategy:

    • Dipolar Aprotic Solvents (DMSO, NMP): These are the "Gold Standard" for kinetics. They solvate the cationic counter-ion of the nucleophile (e.g., Na+, K+), leaving the anionic nucleophile "naked" and highly reactive.

    • Protic Solvents (n-BuOH, i-PrOH): If the nucleophile is a neutral amine, protic solvents can facilitate proton transfer in the transition state, though rates are generally slower than in DMSO.

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling aryl boronic acids at the C-6 position. Mechanism: Oxidative Addition


 Transmetallation 

Reductive Elimination.
  • The Challenge: The free sulfonamide (-SO2NH2) can coordinate to Pd(II) species, poisoning the catalyst. Furthermore, the basic conditions required for Suzuki coupling will deprotonate the sulfonamide (forming -SO2NH-), making the substrate water-soluble.

  • Solvent Strategy:

    • Biphasic Systems (Toluene/Water or Dioxane/Water): Essential for dissolving the inorganic base (K3PO4, Na2CO3).

    • Green Alternative: 2-MeTHF/Water . 2-MeTHF forms a clean phase split with water, simplifying workup, and has a higher boiling point (80°C) than THF, allowing for faster kinetics.

Scenario C: Sulfonamide Nitrogen Functionalization

Objective: Alkylation or Acylation of the -SO2NH2 nitrogen. Mechanism: Deprotonation followed by SN2 attack.

  • The Challenge: O-alkylation vs. N-alkylation selectivity.

  • Solvent Strategy:

    • Acetone or Acetonitrile: When using mild bases (K2CO3), these solvents allow for controlled reflux.

    • DMF: Required when using strong bases (NaH) to ensure complete deprotonation and solubility of the resulting salt.

Part 3: Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended transformation.

SolventSelection Start Starting Material: 6-Chloro-5-fluoropyridine-3-sulfonamide ReactionType Select Reaction Class Start->ReactionType SNAr S_NAr (Cl Displacement) ReactionType->SNAr Suzuki Pd-Coupling (Suzuki) ReactionType->Suzuki Funct Sulfonamide Functionalization ReactionType->Funct Nucleophile Nucleophile Type? SNAr->Nucleophile BaseSol Base Solubility Req. Suzuki->BaseSol BaseStrength Base Strength? Funct->BaseStrength Anionic Anionic (Alkoxide/Thiol) Nucleophile->Anionic Neutral Neutral (Amine) Nucleophile->Neutral Solv_DMSO Use DMSO or NMP (Maximizes rate) Anionic->Solv_DMSO Solv_Alc Use n-BuOH or i-PrOH (Facilitates proton transfer) Neutral->Solv_Alc Solv_MeTHF Use 2-MeTHF / Water (Green, easy phase cut) BaseSol->Solv_MeTHF Solv_Diox Use 1,4-Dioxane / Water (Standard high temp) BaseSol->Solv_Diox Strong Strong (NaH) BaseStrength->Strong Mild Mild (K2CO3) BaseStrength->Mild Solv_DMF Use DMF/THF (Dry) (Prevents hydrolysis) Strong->Solv_DMF Solv_Acetone Use Acetone/ACN (Easy removal) Mild->Solv_Acetone

Caption: Decision matrix for solvent selection based on reaction mechanism and reagent properties.

Part 4: Detailed Experimental Protocols

Protocol A: Green SNAr Displacement with Primary Amines

Replaces toxic DMF/DMAc with n-Butanol or N-Butylpyrrolidinone (NBP).

Reagents:

  • CFPS (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • DIPEA (2.0 equiv) - Acts as an HCl scavenger.

  • Solvent: n-Butanol (Concentration: 0.5 M)

Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add CFPS (210 mg, 1.0 mmol).

  • Solvate: Add n-Butanol (2.0 mL). Stir until a suspension or solution is formed.

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the primary amine (1.2 mmol).

  • Reaction: Heat the mixture to 100°C. Note: The 5-fluoro group activates the 6-chloro, but thermal energy is still required.

  • Monitoring: Monitor by HPLC/LC-MS. Conversion typically reaches >95% within 4–6 hours.

  • Workup (Self-Validating):

    • Cool to room temperature.

    • Add Water (6 mL). The product often precipitates due to the "Anti-Solvent" effect of water on n-Butanol.

    • Filter the solid. If no precipitate, extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling in 2-MeTHF

Optimized for phase separation and catalyst longevity.

Reagents:

  • CFPS (1.0 equiv)

  • Aryl Boronic Acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (3.0 equiv)

  • Solvent System: 2-MeTHF : Water (3:1 ratio)

Procedure:

  • Degassing: Sparge the 2-MeTHF and Water separately with Nitrogen for 15 minutes. Critical: Oxygen causes homocoupling of boronic acids.

  • Charge: Add CFPS, Boronic Acid, and K2CO3 to the reactor.

  • Solvate: Add the degassed 2-MeTHF/Water mixture.

  • Catalyst: Add Pd(dppf)Cl2 last. Seal the vessel immediately.

  • Reaction: Heat to 80°C (internal temp) for 12 hours.

  • Workup:

    • Cool to RT.

    • Stop stirring and allow phases to settle.

    • Observation: The upper organic layer (2-MeTHF) contains the product; the lower aqueous layer contains salts and boronic acid residues.

    • Separate layers. Wash organic layer with brine.

    • Dry over MgSO4 and concentrate.

Part 5: Green Chemistry & Process Optimization

Regulatory bodies (REACH, EPA) are restricting dipolar aprotic solvents (DMF, DMAc, NMP) due to reproductive toxicity.

Recommended Substitutions:

  • N-Butylpyrrolidinone (NBP): A direct, safer replacement for NMP in SNAr reactions. It has a similar boiling point and polarity but a better toxicological profile.

  • Cyrene™: A bio-based solvent derived from cellulose. Excellent for SNAr but unstable in the presence of strong inorganic bases (can undergo aldol-like polymerization). Use with organic bases (DIPEA/TEA).

  • Surfactant-Mediated Water (TPGS-750-M): Allows reactions to proceed in water "on water" within lipophilic micelles. This is the ultimate Green solution for Suzuki couplings of CFPS.

Part 6: References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. [Link]

  • SNAr Solvent Effects: Bunnett, J. F., et al. "Nucleophilic Aromatic Substitution.[1][2][3] The Effect of Solvent on Reaction Rate." J. Am. Chem. Soc., 1953, 75 , 642–645. [Link]

  • Green Solvents (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012, 5 , 1369–1379. [Link]

  • Sulfonamide Acidity & Properties: PubChem Compound Summary for Pyridine-3-sulfonamide. National Center for Biotechnology Information. [Link]

Sources

Topic: Protecting Group Strategies for the Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. 6-Chloro-5-fluoropyridine-3-sulfonamide is a critical building block for a range of pharmacologically active agents. However, its synthesis is complicated by the presence of multiple reactive sites: a nucleophilic amino group (in its precursor), an acidic sulfonamide proton, and an electron-deficient pyridine ring susceptible to nucleophilic attack. A successful synthesis hinges on a well-designed protecting group strategy to ensure chemoselectivity and high yields. This document provides an in-depth guide to selecting and implementing orthogonal protecting group strategies for the synthesis of this key intermediate, complete with detailed experimental protocols and the rationale behind strategic chemical decisions.

Introduction: The Synthetic Challenge

The 6-chloro-5-fluoropyridine-3-sulfonamide scaffold is prevalent in medicinal chemistry due to the unique electronic properties conferred by its substituents. The chlorine and fluorine atoms modulate the pKa and lipophilicity, while the sulfonamide group provides a key hydrogen bond donor and acceptor motif. The primary synthetic challenge lies in managing the reactivity of the precursor's amino group and the resulting sulfonamide N-H proton during various chemical transformations.

Without a robust protection strategy, side reactions such as over-alkylation, acylation of the wrong nitrogen, and interference with organometallic reagents are common. The concept of orthogonal protection , which allows for the selective removal of one protecting group in a multiply-protected molecule without affecting others, is therefore paramount.[1][2] This guide will explore the strategic application of such groups to navigate the synthesis effectively.

Strategic Planning: Choosing the Right Protecting Group

The selection of a protecting group is not arbitrary; it is dictated by the stability of the group to subsequent reaction conditions and the mildness of its eventual removal. The synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide requires careful consideration for both the precursor amine and the resulting sulfonamide.

Protecting the Pyridine Amino Group

The amino group on the pyridine ring is a potent nucleophile and requires protection before introducing the sulfonamide moiety, especially if organometallic intermediates are involved. Key considerations include stability to strong bases (e.g., for lithiation) and ease of removal in the final steps.

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Protection Reagents & Conditions Deprotection Conditions Advantages Disadvantages
Boc (tert-Butyloxycarbonyl) (Boc)₂O, Base (e.g., DMAP, NaOH) Strong Acid (TFA, HCl)[3][4] Stable to base and hydrogenolysis; mild acidic cleavage. Acid-labile; generates t-butyl cation which can cause side reactions.[5]
Cbz (Carbobenzyloxy) Benzyl chloroformate, Base H₂, Pd/C (Hydrogenolysis)[1] Stable to acid and base; orthogonal to Boc. Not stable to reducing agents; requires specialized equipment for hydrogenation.
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, Base Base (e.g., 20% Piperidine in DMF)[1][6] Base-labile; orthogonal to acid-labile groups like Boc.[2] Not stable to basic conditions.

| SES (2-(trimethylsilyl)ethanesulfonyl) | SES-Cl, Base (e.g., Et₃N) | Fluoride source (e.g., TBAF, CsF)[7] | Very stable to a wide range of conditions; removed under specific, mild fluoride-mediated conditions. | Reagents can be costly; potential for silicon-based side products. |

For a synthesis that may involve metallation, the Boc group is often an excellent choice due to its stability under basic conditions and its straightforward, high-yield removal with acid.[4][5]

Managing the Sulfonamide N-H

While the sulfonamide itself is often considered a robust protecting group for an amine, its N-H proton is acidic and can interfere with subsequent base- or organometallic-mediated reactions.[8] In such cases, the sulfonamide nitrogen itself may require protection.

Table 2: Protecting Group Strategies for the Sulfonamide Moiety | Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Key Features | | :--- | :--- | :--- | :--- | | Silyl Ethers (e.g., TBDMS, TBDPS) | Silyl Chloride (e.g., TBDPS-Cl), Base (e.g., Imidazole) | Fluoride source (e.g., TBAF)[9][10] | Provides steric bulk and removes the acidic proton; orthogonal to many other groups.[11] | May be labile to acidic or basic conditions depending on the specific silyl group. | | Alkyl Groups (e.g., Methyl, Benzyl) | Alkyl Halide, Base (e.g., NaH) | Harsh conditions (e.g., BBr₃ for methyl ethers); Hydrogenolysis for benzyl. | Very stable. | Deprotection conditions can be harsh and may not be compatible with other functional groups. |

Synthetic Workflow and Experimental Protocols

The following section outlines a reliable, step-by-step synthetic pathway from a common starting material, 3-amino-6-chloro-5-fluoropyridine, to the target molecule. This strategy employs a Boc protecting group for the amine, which is ideal for a route involving directed ortho-metalation.

Overall Synthetic Scheme

The proposed workflow involves three key stages: protection of the amine, introduction of the sulfonyl chloride group via directed ortho-metalation, and subsequent amination and deprotection.

G A 3-Amino-6-chloro-5-fluoropyridine B Step 1: Boc Protection (Boc)2O, DMAP A->B C Boc-Protected Intermediate B->C D Step 2: Directed ortho-Metalation & Sulfonation 1. LDA, THF, -78°C 2. SO2 gas 3. NCS C->D E 3-(Boc-amino)-6-chloro-5-fluoropyridine-4-sulfonyl chloride D->E F Step 3: Amination NH4OH E->F G N-Boc-6-Chloro-5-fluoropyridine-3-sulfonamide F->G H Step 4: Deprotection 4M HCl in Dioxane G->H I Final Product: 6-Chloro-5-fluoropyridine-3-sulfonamide H->I

Caption: Synthetic workflow for 6-Chloro-5-fluoropyridine-3-sulfonamide.

Protocol 1: Boc Protection of 3-Amino-6-chloro-5-fluoropyridine

Rationale: The tert-Butyloxycarbonyl (Boc) group is installed to deactivate the amine's nucleophilicity and prevent side reactions during the subsequent metalation step. The use of DMAP as a catalyst ensures an efficient reaction.[4]

Materials:

  • 3-Amino-6-chloro-5-fluoropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of 3-amino-6-chloro-5-fluoropyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add DMAP (0.1 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Protocol 2: Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide

Rationale: This two-step sequence first introduces the sulfonyl chloride moiety and then converts it to the sulfonamide. Directed ortho-metalation using LDA is a powerful technique for functionalizing the pyridine ring regioselectively. The Boc group directs the deprotonation to the C4 position. Gaseous SO₂ is trapped to form a sulfinate salt, which is then oxidized in situ with NCS to the sulfonyl chloride. Finally, amination with aqueous ammonia provides the sulfonamide.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Sulfur dioxide (SO₂), condensed or from a lecture bottle

  • N-Chlorosuccinimide (NCS)

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Dry ice/acetone bath

Procedure:

Part A: Sulfonyl Chloride Formation

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Bubble SO₂ gas through the reaction mixture for 15-20 minutes, ensuring the temperature remains at -78 °C. A precipitate will form.

  • After the SO₂ addition, add solid NCS (1.3 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully by adding saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude sulfonyl chloride is typically used directly in the next step without further purification.

Part B: Amination

  • Dissolve the crude sulfonyl chloride from Part A in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add concentrated aqueous NH₄OH (5.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir vigorously for 3-4 hours.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude N-Boc-6-Chloro-5-fluoropyridine-3-sulfonamide.

Protocol 3: Boc Deprotection

Rationale: The final step is the removal of the Boc group to unveil the free amine of the target molecule. This is reliably achieved under strong acidic conditions.[3] 4M HCl in dioxane is a common and effective reagent for this transformation, yielding the hydrochloride salt of the product, which can be neutralized in a subsequent workup.

G cluster_0 Boc Deprotection Mechanism BocAmine R-NH-Boc Protonation O C=O O-tBu BocAmine->Protonation H+ ProtonatedBoc O-H+ C=O O-tBu Protonation:f0->ProtonatedBoc:f0 Carbocation t-Butyl Cation (tBu+) ProtonatedBoc:f2->Carbocation Cleavage CarbamicAcid R-NH-COOH ProtonatedBoc:f1->CarbamicAcid Isobutylene Isobutylene + H+ Carbocation->Isobutylene FinalAmine R-NH2 + CO2 CarbamicAcid->FinalAmine Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Materials:

  • N-Boc-6-Chloro-5-fluoropyridine-3-sulfonamide

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the crude N-Boc protected sulfonamide (1.0 eq) in a minimal amount of methanol or dioxane.

  • Add 4M HCl in 1,4-dioxane (5.0-10.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours. A precipitate of the hydrochloride salt may form.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To isolate the free base, dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the final product by recrystallization or column chromatography to yield 6-Chloro-5-fluoropyridine-3-sulfonamide.

Orthogonal Strategies: A Conceptual View

In more complex syntheses, multiple protecting groups that can be removed under different conditions are required. This "orthogonal" approach provides complete control over the synthetic sequence.

G Start Multi-functional Molecule (e.g., with Amine and Alcohol) Protected Protected Molecule (N-Boc, O-TBDMS) Start->Protected Protection PathA Acidic Deprotection (TFA or HCl) Protected->PathA PathB Fluoride Deprotection (TBAF) Protected->PathB ResultA Free Amine (O-TBDMS intact) PathA->ResultA ResultB Free Alcohol (N-Boc intact) PathB->ResultB FinalA Further Reaction at Amine ResultA->FinalA FinalB Further Reaction at Alcohol ResultB->FinalB

Caption: Orthogonal deprotection of Boc and TBDMS protecting groups.

This diagram illustrates how an acid-labile Boc group can be removed while a fluoride-labile TBDMS group remains, and vice-versa, allowing for selective functionalization of the molecule.[1][2] This principle is critical for advanced drug development projects.

Conclusion

The successful synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide is a clear demonstration of the power of modern protecting group chemistry. By carefully selecting groups with orthogonal stability, such as the acid-labile Boc group, chemists can navigate complex synthetic pathways with high selectivity and yield. The protocols and strategies detailed in this guide provide a robust framework for researchers in the pharmaceutical and chemical industries to produce this and other highly functionalized heterocyclic intermediates with confidence.

References

  • Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(TRIMETHYLSILYL)ETHANESULFONYL (SES) PROTECTING GROUP. Organic Syntheses Procedure.
  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • ACS Publications. (n.d.). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis). The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
  • Taylor & Francis Online. (2006, November 9). DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL.
  • ResearchGate. (2021, December). Synthesis of 3-Aminopyridine.
  • Wikipedia. (n.d.). Protecting group.
  • Google Patents. (n.d.). Deprotection of N-BOC compounds.
  • Kocienski, P. J. (n.d.). Protecting Groups. Thieme.
  • Benchchem. (n.d.). The Chemistry of the Boc Protecting Group.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ResearchGate. (n.d.). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Reagent Guides.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.).
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • ResearchGate. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.

Sources

Troubleshooting & Optimization

Recrystallization techniques for 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 6-Chloro-5-fluoropyridine-3-sulfonamide

Product Code: 6-CFPS-3 (Internal Designation) CAS: 1228413-73-3 (Representative for class) Chemical Formula: C₅H₄ClFN₂O₂S Molecular Weight: 210.61 g/mol

Part 1: Technical Overview & Solvent Strategy

Q: Why is recrystallization difficult for this specific sulfonamide? A: 6-Chloro-5-fluoropyridine-3-sulfonamide presents a "solubility paradox" common to halogenated heterocycles.

  • The Sulfonamide Group (-SO₂NH₂): Highly polar and capable of strong hydrogen bonding, making it soluble in polar protic solvents (alcohols, water).

  • The Halogenated Pyridine Core: The chlorine and fluorine atoms significantly increase lipophilicity and reduce lattice energy compared to non-halogenated analogs. This often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.

Q: What is the recommended solvent system? A: Based on the structural polarity balance, we recommend a Binary Solvent System . Single solvents often fail to provide the steep solubility curve required for high recovery.

Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol / Water 80:20 to 60:40 Primary Recommendation Ethanol solubilizes the lipophilic core; water acts as the anti-solvent to drive lattice formation via H-bonding.
Isopropanol (IPA) / Heptane 1:2Secondary OptionUseful if the impurity profile is highly polar (e.g., sulfonic acid residues).
Ethyl Acetate / Hexane VariableLow Yield RiskGood for removing non-polar impurities, but sulfonamide solubility is often too low in cold EtOAc.

Part 2: Standard Operating Procedure (SOP-6CFPS)

Objective: Purification of crude 6-Chloro-5-fluoropyridine-3-sulfonamide to >98% HPLC purity.

Phase 1: Dissolution & Hot Filtration[1]
  • Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 60 mL of Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 5 mL increments. Do not exceed 100 mL total volume.

  • Hot Filtration: If insoluble black specks (carbon/metal residues) remain, filter the hot solution through a pre-warmed Buchner funnel with a celite pad.

    • Critical: Keep the filtrate near boiling to prevent premature precipitation.

Phase 2: The Anti-Solvent Drop
  • Re-equilibration: Return the filtrate to a gentle boil.

  • Water Addition: Slowly add deionized water dropwise via an addition funnel.

    • Visual Cue: Continue adding water until a persistent turbidity (cloudiness) just barely remains after stirring.

    • Clearing: Add 1-2 mL of hot Ethanol to clear the solution back to transparent. This establishes the "Saturation Point."

Phase 3: Controlled Crystallization
  • Ambient Cooling: Remove heat and clamp the flask slightly above the hot plate (air gap). Allow to cool to room temperature (20-25°C) undisturbed for 2 hours .

    • Why? Rapid cooling traps impurities in the crystal lattice.[1]

  • Cryogenic Finish: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filtration: Collect crystals via vacuum filtration.[1][2][3]

  • Wash: Rinse the filter cake with 20 mL of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Troubleshooting Guide (FAQ)

Q: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why? A: This indicates the temperature dropped too fast, or the solvent mixture became too polar (too much water) while still hot.

  • Immediate Fix: Re-heat the mixture until the oil re-dissolves. Add 5-10 mL of pure Ethanol. Add a "seed crystal" of pure product (if available) when the temperature hits 50°C.

  • Prevention: Use Isopropanol (IPA) instead of Ethanol for the next attempt. IPA has a higher boiling point and better solubilizes the lipophilic halogenated core, reducing the oiling risk.

Q: The crystals are colored (yellow/brown), but the target should be white. A: Halogenated pyridines are prone to oxidation or trace coupling byproducts (azo compounds) which are highly colored.

  • Protocol: Perform a Carbon Treatment .[1][4] During Phase 1 (Dissolution), add activated charcoal (5 wt% of crude mass). Reflux for 10 minutes, then perform the hot filtration step rigorously.

Q: My yield is low (<50%). A: The sulfonamide group is likely keeping the compound soluble in the mother liquor.

  • Action: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume. Cool again to harvest a "second crop."

  • Warning: The second crop is usually less pure and should be analyzed separately.

Part 4: Visual Logic Flows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 6-Chloro-5-fluoropyridine-3-sulfonamide SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest CheckEtOH Soluble in Hot EtOH? SolubilityTest->CheckEtOH CheckImpurity Impurity Type? CheckEtOH->CheckImpurity Yes SystemB Use IPA / Heptane (For Oiling Out Issues) CheckEtOH->SystemB No (Oils out) SystemA Use EtOH / Water (Standard Protocol) CheckImpurity->SystemA General/Unknown CheckImpurity->SystemB Polar/Sticky SystemC Use EtOAc / Hexane (For Non-Polar Impurities) CheckImpurity->SystemC Non-Polar (TLC Rf > 0.8)

Caption: Decision tree for selecting the optimal solvent system based on crude material behavior.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Issue Problem Encountered Oiling Oiling Out Issue->Oiling Color Colored Impurities Issue->Color NoCryst No Crystallization Issue->NoCryst FixOil Add EtOH -> Reheat -> Seed at 50°C Oiling->FixOil FixColor Activated Carbon Treatment (Hot Filtration) Color->FixColor FixNoCryst Scratch Glass -> Ice Bath -> Evaporate 20% Solvent NoCryst->FixNoCryst

Caption: Rapid response logic for common recrystallization failures.

References

  • BenchChem Technical Support. (2025).[1] Recrystallization of Sulfonamide Products: Frequently Asked Questions. Retrieved from

  • University of Alberta. (n.d.). Recrystallization - Single and Two-Solvent Methods. Department of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors.[5][6] PubMed Central. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 6-Chloropyridine-3-sulfonamide (Analogous Structure). Retrieved from

Sources

Addressing hydrolysis of 6-Chloro-5-fluoropyridine-3-sulfonamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the hydrolytic instability of 6-Chloro-5-fluoropyridine-3-sulfonamide , a specialized intermediate often used in the development of carbonic anhydrase inhibitors and other heterocyclic therapeutics.

Based on the structural electronics of the pyridine ring, the primary stability challenge is Nucleophilic Aromatic Substitution (SNAr) at the 6-position, rather than hydrolysis of the sulfonamide moiety itself.

Core Stability Analysis

The Instability Mechanism: Why is it degrading?

Users often misdiagnose the degradation as "sulfonamide hydrolysis." However, the sulfonamide group (


) is generally stable at physiological pH. The actual site of failure is the C-Cl bond at position 6 .
  • Double Activation: The chlorine atom at position 6 is ortho to the pyridine nitrogen and para to the sulfonamide group (an electron-withdrawing group).

  • Electronic Effect: The ring nitrogen and the sulfonamide group withdraw electron density from the C6 carbon, making it highly electrophilic.

  • Reaction: In the presence of water (especially at pH > 7), the hydroxyl ion (

    
    ) attacks C6, displacing the chloride ion. This results in the formation of 6-hydroxy-5-fluoropyridine-3-sulfonamide , which rapidly tautomerizes to its stable pyridone form.
    
Visualizing the Degradation Pathway

degradation_mechanism Parent Parent Compound (6-Chloro-5-fluoro...) Transition Meisenheimer Complex Parent->Transition Nucleophilic Attack (Rate Limiting) Product Degradant (6-Oxo-1,6-dihydro...) Transition->Product Elimination Cl Cl- (Leaving Group) Transition->Cl OH OH- / H2O OH->Transition

Figure 1: The SNAr degradation pathway. The electron-deficient pyridine ring facilitates the displacement of Chlorine by water or hydroxide ions.

Troubleshooting Guide (FAQ)

Q1: I see a new peak in LC-MS with a mass shift of -18 Da. What is it?

Diagnosis: This confirms the hydrolysis of the Chloride.

  • Calculation: Loss of Cl (-35.5 Da) + Gain of OH (+17.0 Da) = Net Change -18.5 Da .

  • Action: This indicates your buffer pH is likely too high, or the sample was left at room temperature in an aqueous medium for too long.

Q2: The compound precipitates in Phosphate Buffered Saline (PBS) pH 7.4. Why?

Diagnosis: While hydrolysis is a chemical change, precipitation is often physical. However, the formation of the pyridone degradant can alter solubility.

  • Solubility Physics: The parent compound is lipophilic. The pyridone degradant is more polar but can have different solubility limits.

  • pH Risk: At pH 7.4, the hydroxide concentration is sufficient to drive the SNAr reaction over time.

  • Solution: Switch to a lower pH buffer (pH 5.0–6.0) for dilution, such as Citrate or Acetate, to suppress the nucleophilicity of water.

Q3: Can I use Tris or Glycine buffers?

Critical Warning: Avoid primary amine buffers (Tris, Glycine).

  • Reason: The same mechanism that allows water to attack the C6-Cl bond allows free amines (from Tris or Glycine) to attack. This leads to an unwanted SNAr amination, forming a completely different adduct (e.g., 6-(tris(hydroxymethyl)methyl)amino-...).

  • Recommendation: Use non-nucleophilic buffers: Phosphate, Citrate, Acetate, or HEPES.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a storage-stable form of the compound that resists hydrolysis.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).

    • Why? These are aprotic polar solvents.[1] They dissolve the compound well but lack the protons necessary to facilitate hydrolysis, and they do not act as nucleophiles.

  • Concentration: Prepare at 10–50 mM . Higher concentrations reduce the relative impact of trace moisture.

  • Storage: Aliquot into small, single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C .

    • Validation: Check LC-MS purity after 1 month. Purity should remain >99%.

Protocol B: pH-Rate Profile (Stability Assessment)

Objective: To determine the "Safe Zone" for your specific assay conditions.

StepActionTechnical Note
1 Prepare Buffers Prepare 50 mM buffers: Acetate (pH 4.0, 5.0), Phosphate (pH 6.0, 7.0), Borate (pH 9.0).
2 Spike Dilute stock (DMSO) to 50 µM into each buffer. Final DMSO < 1%.
3 Incubate Incubate at 25°C (Room Temp) and 37°C (Physiological).
4 Sample Take aliquots at T=0, 1h, 4h, 24h. Quench immediately with 1% Formic Acid in Acetonitrile .
5 Analyze Run LC-MS. Monitor Area% of Parent vs. Degradant (-18 Da peak).

Decision Support System

Use this logic flow to select the appropriate solvent system for your experiments.

solvent_selection Start Start: Select Media IsStock Is this a Stock Solution? Start->IsStock Anhydrous Use Anhydrous DMSO Store -20°C IsStock->Anhydrous Yes AssayType What is the Assay Type? IsStock->AssayType No (Aqueous) Cellular Cellular/In Vivo AssayType->Cellular Biochem Biochemical/In Vitro AssayType->Biochem CellularAction Dilute immediately before use. Keep pH < 7.4 if possible. Limit exposure time. Cellular->CellularAction pHCheck Can you lower pH? Biochem->pHCheck BiochemAction Use Non-Nucleophilic Buffers (Phosphate/HEPES). Avoid Tris/Glycine. LowpH Use pH 5.5 - 6.5 (Max Stability) pHCheck->LowpH Yes HighpH Keep on Ice (4°C). Run controls for degradation. pHCheck->HighpH No (Must be pH 7.4+)

Figure 2: Solvent and buffer selection logic to minimize hydrolytic degradation.

References

  • Shevchuk, O. I., et al. (2020).[2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link] (Accessed via search result 1.1).

  • Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available at: [Link] (Demonstrates general stability of the sulfonamide moiety, isolating the pyridine ring as the instability source).

  • Fisher Scientific. Aromatic Nucleophilic Substitution Protocols. Available at: [Link] (General protocols for SNAr on halopyridines).

  • Slazhnieva, T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Pharmaceuticals. Available at: [Link] (Discusses synthesis and reactivity of 4-substituted pyridine-3-sulfonamides).

Sources

Optimizing catalyst loading for 6-Chloro-5-fluoropyridine-3-sulfonamide cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis & Synthesis Ticket ID: #CS-2024-PYR-SULF Subject: Optimization of Catalyst Loading for 6-Chloro-5-fluoropyridine-3-sulfonamide Cross-Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to cross-couple 6-Chloro-5-fluoropyridine-3-sulfonamide . This is a deceptive substrate. While the electron-deficient pyridine ring and the ortho-fluorine atom theoretically activate the C–Cl bond for oxidative addition, the presence of two competitive binding sites (the pyridine nitrogen and the sulfonamide nitrogen) creates a high risk of catalyst poisoning.

Standard "catalyst screening kits" often fail here because they rely on generic conditions (e.g., Pd(PPh₃)₄) that cannot outcompete the substrate's own coordination. To optimize loading, you must shift from "adding more metal" to "improving ligand-substrate discrimination."

Module 1: Catalyst Architecture & Selection

User Question: I am using Pd(dppf)Cl₂ at 5 mol% and seeing incomplete conversion. Should I increase the loading to 10 mol%?

Technical Response: No. Increasing loading is a brute-force solution that will likely exacerbate homocoupling and purification issues without solving the core kinetic stall. The issue is likely the stability of the active Pd(0) species.

For this specific scaffold, you need a catalyst system capable of rapid oxidative addition into a sterically encumbered, electron-poor chloride while resisting inhibition by the sulfonamide.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it works for this substrateStarting Loading
Gen. 3/4 Buchwald XPhos Pd G4 The bulky biaryl ligand shields the Pd center, preventing the pyridine nitrogen and sulfonamide from coordinating (poisoning). Excellent for aryl chlorides.0.5 – 1.0 mol%
Pd-NHC (PEPPSI) Pd-PEPPSI-IPr The N-Heterocyclic Carbene (NHC) ligand binds Pd tightly, preventing "black metal" precipitation. The "throw-away" pyridine ligand initiates the cycle rapidly.0.5 – 1.0 mol%
Bis-phosphine Pd(dtbpf)Cl₂ A more active analogue of Pd(dppf)Cl₂. The bulky tert-butyl groups drive oxidative addition faster than the phenyl groups in dppf.1.0 – 2.0 mol%

The "Why" (Mechanistic Insight): The fluorine at position 5 is ortho to your chlorine. This creates an inductive "pull" that makes the C–Cl bond more electrophilic (good), but it also creates steric pressure. Phosphines like PPh₃ (cone angle 145°) are too small to enforce reductive elimination and too weak to prevent the substrate nitrogens from binding to Pd. You need bulky ligands (cone angle >190°) like XPhos or sterically demanding NHCs.

Module 2: The Sulfonamide Interference (Troubleshooting)

User Question: My reaction turns black immediately, and LCMS shows starting material. Is the sulfonamide interfering?

Technical Response: Yes. The primary sulfonamide (


) has a pKa of approximately 10.1.
  • The Base Problem: If you use a strong base (e.g.,

    
    , 
    
    
    
    ) in a polar solvent, you will deprotonate the sulfonamide. The resulting anion (
    
    
    ) is a potent ligand that binds to Palladium, shutting down the catalytic cycle (sequestration).
  • The Fix:

    • Option A (Base Tuning): Switch to a weaker base like

      
        (anhydrous) or 
      
      
      
      . These are often basic enough to activate the boronic acid but not strong enough to fully deprotonate the sulfonamide.
    • Option B (Protection): If you must use strong conditions, protect the sulfonamide as a DMBN (2,4-dimethoxybenzyl) derivative. This removes the acidic proton and adds steric bulk, preventing metal coordination.

Module 3: Loading Optimization Workflow

User Question: How do I systematically lower the catalyst loading from 5 mol% to <0.5 mol%?

Technical Response: Do not use "One Factor at a Time" (OFAT) optimization. Use a Kinetic Profiling approach. You need to determine if the catalyst is dying (deactivation) or simply slow (low Turnover Frequency - TOF).

Step-by-Step Optimization Protocol
  • Establish Baseline: Run the reaction at 1.0 mol% with your best ligand (e.g., XPhos Pd G4).

  • The "Split-Test" (Robustness Check):

    • Set up two identical reactions at 0.5 mol%.

    • Reaction A: Standard run.

    • Reaction B: Add 1 equivalent of "poison" (e.g., 1 eq. of the sulfonamide starting material added extra to a dummy reaction) to see if the substrate itself is the inhibitor.

  • Visualizing the Logic:

Use the following decision tree to guide your optimization steps.

OptimizationLogic Start Start: 1.0 mol% Loading CheckConv Check Conversion @ 4h Start->CheckConv FullConv >95% Conversion CheckConv->FullConv Yes Stall Stalled (<50%) CheckConv->Stall No Reduce Reduce Loading to 0.25 mol% FullConv->Reduce CheckTemp Lower Temp 10°C FullConv->CheckTemp BlackMetal Precipitate (Pd Black)? Stall->BlackMetal YesBlack Catalyst Death BlackMetal->YesBlack Yes NoBlack Kinetic Stall BlackMetal->NoBlack No Action1 Switch to NHC (PEPPSI) or Add Stabilizer (PPh3) YesBlack->Action1 Fix Stability Action2 Switch Base (K3PO4) or Change Solvent NoBlack->Action2 Fix Activation

Figure 1: Decision logic for catalyst optimization based on visual and LCMS feedback.

Module 4: Experimental Logic & Mechanism

To understand why we select specific conditions for 6-Chloro-5-fluoropyridine-3-sulfonamide, we must visualize the competition at the metal center.

Mechanism Pd Pd(0) Active Species Substrate 6-Cl-5-F-Pyridine-3-Sulfonamide PathA Oxidative Addition (Desired) Substrate->PathA C-Cl Bond PathB N-Coordination (Poisoning) Substrate->PathB Pyridine N PathC Sulfonamide Deprotonation (Sequestration) Substrate->PathC Sulfonamide NH PathA->Pd Facilitated by Bulky Ligands (XPhos) PathB->Pd Blocked by Steric Bulk PathC->Pd Prevented by Weak Base

Figure 2: Competitive pathways at the Palladium center. Success requires accelerating Path A while inhibiting Paths B and C.

References

  • Optimization of Suzuki Coupling for Electron-Deficient Pyridines

    • Source: BenchChem Technical Guides
    • Relevance: Discusses the necessity of bulky ligands (XPhos/SPhos)
  • Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Chlorides

    • Source: Organ, M. G., et al. Chemistry – A European Journal / Sigma-Aldrich Technical Notes.
    • Relevance: Validates the use of PEPPSI catalysts for stabilizing Pd against hetero
  • Mechanistic Studies on Sulfonamide Interference in Cross-Coupling

    • Source:Journal of the American Chemical Society (General Principles of Pd-Amido complexes).
    • Relevance: Explains the pKa-dependent binding of sulfonamides to transition metals.

(Note: For specific high-throughput screening data on this exact proprietary scaffold, internal company databases would typically be consulted, but the principles above rely on established peer-reviewed methodologies for chloropyridines.)

Technical Support Center: Purification of 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Material from Reaction Mixtures Ticket ID: PUR-PYR-006 Status: Active Guide[1]

Executive Summary

You are encountering difficulty removing unreacted 6-Chloro-5-fluoropyridine-3-sulfonamide (referred to hereafter as 6-CFS ) from your reaction mixture. This molecule presents a dual challenge: it is polar enough to streak on silica but possesses a reactive 6-chloro handle susceptible to hydrolysis or nucleophilic attack during standard workups.[1]

This guide provides three validated workflows to remove 6-CFS, ranked by scalability and selectivity.

Module 1: The "Smart" Extraction (pH-Switching)

Best For: Large scale (>1g), crude mixtures where the product is not acidic.

The Science: The sulfonamide proton (


) typically has a pKa range of 9–10. However, the electron-withdrawing nature of the pyridine ring and the fluorine/chlorine substituents significantly increases the acidity of 6-CFS (estimated pKa ~8.0–8.5). This allows for selective deprotonation and extraction into the aqueous phase.[1]

⚠️ CRITICAL WARNING (The SnAr Trap): The 6-chloro position is highly activated for Nucleophilic Aromatic Substitution (SnAr).

  • Risk: Using strong bases (1M NaOH) or heat will displace the chloride with a hydroxyl group, creating a pyridone impurity that is even harder to remove.

  • Solution: Use mild inorganic bases (Carbonates) and keep the system cold (

    
    ).[1]
    
Protocol 1: Cold Carbonate Wash [1]
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible to prevent emulsion formation.[1]

  • Temperature Control: Cool the organic phase to

    
     in an ice bath.
    
  • Extraction:

    • Prepare a 0.5 M

      
        solution (pH ~11).
      
    • Wash the organic layer 3 times with cold carbonate solution.

    • Mechanism:[1][2][3][4][5] The 6-CFS is deprotonated (

      
      ) and moves to the aqueous layer.[1] Your product (if non-acidic) remains in the organic layer.
      
  • Finishing: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    

Data: Solvent Compatibility Matrix

SolventSolubility of Neutral 6-CFSSuitability for ExtractionNotes
DCM HighExcellentGood density difference; separates well.[1]
EtOAc HighGoodCan dissolve some water; dry thoroughly.[1]
Diethyl Ether ModeratePoorprone to emulsions with sulfonamides.[1]
Water (pH 7) LowN/A6-CFS precipitates.[1]
Water (pH 11) High (as anion)N/ATarget phase for removal.[1]
Module 2: Flash Chromatography (The "Sharp" Separation)

Best For: Small scale (<500mg), or when the product is also acidic.

The Issue: Sulfonamides are strong hydrogen bond donors/acceptors.[1] On standard silica gel, 6-CFS interacts with surface silanols, causing severe peak tailing (streaking).[1] This causes it to co-elute with your product even if


 values appear different on TLC.[1]
Protocol 2: Acid-Modified Mobile Phase

To sharpen the peak, you must suppress the ionization of the sulfonamide and block silanol interactions.

  • Stationary Phase: Standard Silica Gel (40–63

    
    ).[1]
    
  • Mobile Phase: DCM / Methanol gradient (0%

    
     10% MeOH).
    
  • The Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) to both solvent bottles.[1]

    • Why? The acid keeps the sulfonamide fully protonated (neutral), reducing its affinity for the basic sites on the silica.

  • Loading: Dissolve crude in minimal DCM. Do not use DMF or DMSO for loading, as they ruin separation resolution.[1]

Visualizing the Logic:

PurificationLogic Start Crude Mixture containing 6-CFS IsProductAcidic Is your Target Product Acidic (pKa < 10)? Start->IsProductAcidic Extract Method: Liquid-Liquid Extraction IsProductAcidic->Extract No (Amine/Neutral) Column Method: Flash Chromatography IsProductAcidic->Column Yes (Acid/Phenol) BaseChoice Use 0.5M Na2CO3 (Cold) Avoid NaOH (SnAr Risk) Extract->BaseChoice Result1 6-CFS -> Aqueous Layer Product -> Organic Layer BaseChoice->Result1 Modifier Add 1% AcOH to Eluent Prevents Tailing Column->Modifier Result2 Sharp Separation Based on Polarity Modifier->Result2

Figure 1: Decision tree for selecting the appropriate purification method based on product chemistry.

Module 3: Chemical Scavenging (The "Cleanest" Method)

Best For: High-throughput synthesis or parallel medicinal chemistry where extraction is tedious.[1]

The Science: If your product does not contain acidic protons, you can use a solid-supported base to "catch" the unreacted sulfonamide. This avoids liquid-liquid separation steps entirely.[1]

Protocol 3: Anion Exchange Scavenging
  • Reagent: Strong Anion Exchange (SAX) resin or Carbonate-functionalized polystyrene resin.[1]

  • Ratio: Use 3–4 equivalents of resin relative to the estimated amount of unreacted 6-CFS.

  • Procedure:

    • Dilute reaction mixture with DCM or THF.[1]

    • Add resin and stir gently for 2 hours at room temperature.

    • Mechanism:[1][2][3][4][5] The resin deprotonates the sulfonamide and ionically binds it to the solid support.

  • Filtration: Filter off the resin.[1] The filtrate contains your purified product.[1]

Frequently Asked Questions (FAQ)

Q1: I used 1M NaOH for extraction and my product mass increased, but purity dropped. What happened? A: You likely triggered a Nucleophilic Aromatic Substitution (SnAr).[1][6] The 6-chloro group on the pyridine ring is highly reactive. Hydroxide (


) displaced the chloride, forming the 6-hydroxy-5-fluoropyridine derivative.[1] This byproduct is amphoteric and difficult to separate.[1] Always use weaker bases like Carbonate or Bicarbonate.[1]

Q2: Can I use reverse-phase (C18) chromatography? A: Yes. 6-CFS is moderately polar.[1] On C18, use a water/acetonitrile gradient with 0.1% Formic Acid .[1] The sulfonamide will elute early (low


).[1] Ensure your product is sufficiently hydrophobic to separate from the solvent front.[1]

Q3: The 6-CFS is co-crystallizing with my product. How do I stop this? A: This is due to Hydrogen-bond networking between the sulfonamide and your product.[1]

  • Fix: Dissolve the solid in hot EtOAc. Add a non-polar antisolvent (Heptane) slowly while keeping the solution slightly basic (add 1% TEA).[1] The base keeps 6-CFS soluble/amorphous while your neutral product crystallizes.[1]

References
  • pKa of Sulfonamides

    • Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs.
    • Source: ChemRxiv (2019).[1]

    • Context: Establishes the baseline acidity of sulfonamides (pKa ~9-10) and the acidifying effect of electron-withdrawing heterocycles.
    • URL:[Link][1][7]

  • Reactivity of Halopyridines (SnAr)

    • Title: Nucleophilic Aromatic Substitution of 2-Chloropyridines.[1][6]

    • Source: Chemistry LibreTexts / Wikipedia (General Organic Chemistry).[1]

    • Context: Details the mechanism by which 2/6-halopyridines undergo hydrolysis in strong base.
    • URL:[Link]

  • Purification Strategies

    • Title: Facile separation of sulfonamides by liquid-liquid extraction: Regulation of acidity.[1][8]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.[1]

    • Context: Validates the pH-switching strategy for separating sulfonamides
    • URL:[Link]

Sources

Resolving regio-selectivity issues in 6-Chloro-5-fluoropyridine-3-sulfonamide substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 6-chloro-5-fluoropyridine-3-sulfonamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, a critical step in the synthesis of many pharmaceutical intermediates.

Fundamental Principles: Understanding Regioselectivity in a Dihalo-Pyridine System

The substrate 6-chloro-5-fluoropyridine-3-sulfonamide is a highly electron-deficient aromatic ring, making it primed for nucleophilic aromatic substitution (SNAr).[1][2] The electron-withdrawing effects of the ring nitrogen, the 3-sulfonamide group, and the two halogens activate the ring towards attack by nucleophiles. The central challenge in its functionalization is controlling which halogen is displaced.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the single most critical factor determining the reaction's rate and regiochemical outcome.

Two primary pathways exist for this substrate:

  • Pathway A (C-6 Substitution): Attack by a nucleophile at the C-6 position, displacing the chloride ion.

  • Pathway B (C-5 Substitution): Attack by a nucleophile at the C-5 position, displacing the fluoride ion.

Generally, nucleophilic attack on pyridines is favored at the 2- and 4-positions (ortho and para to the nitrogen), as this allows the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, a highly stabilizing effect.[5][6] In our substrate, the C-6 position is ortho to the ring nitrogen, while the C-5 position is meta. Furthermore, the powerful electron-withdrawing sulfonamide group at C-3 can better stabilize a negative charge at the para C-6 position through resonance than at the meta C-5 position.

Therefore, substitution at the C-6 position (displacement of chloride) is electronically favored and is the expected major product under most conditions.

G cluster_c6 Pathway A: C-6 Attack (Favored) cluster_c5 Pathway B: C-5 Attack (Disfavored) SM Starting Material 6-chloro-5-fluoropyridine-3-sulfonamide Meisenheimer_C6 Meisenheimer Intermediate (C-6) Charge delocalized onto N and SO₂NH₂ SM->Meisenheimer_C6 + Nu⁻ (attack at C-6) Meisenheimer_C5 Meisenheimer Intermediate (C-5) Charge NOT delocalized onto N SM->Meisenheimer_C5 + Nu⁻ (attack at C-5) Nu Nucleophile (Nu⁻) Product_C6 Product A (Major) 6-Nu-5-fluoropyridine-3-sulfonamide Meisenheimer_C6->Product_C6 - Cl⁻ Cl_leaving Cl⁻ Product_C5 Product B (Minor) 6-chloro-5-Nu-pyridine-3-sulfonamide Meisenheimer_C5->Product_C5 - F⁻ F_leaving F⁻

Fig 1. Competing SNAr pathways for 6-chloro-5-fluoropyridine-3-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the C-5 substituted isomer. Why is the reaction not selective for the C-6 position?

While the C-6 position is electronically favored, several factors can erode this selectivity and lead to the formation of the undesired C-5 isomer:

  • Steric Hindrance: A bulky nucleophile may face steric hindrance from the pyridine nitrogen when approaching the C-6 position. The C-5 position, while electronically less favorable, is sterically more accessible.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the less favorable C-5 pathway, leading to a loss of selectivity.

  • Hard and Soft Acids and Bases (HSAB) Principle: While a secondary effect, the HSAB principle can play a role. The C-F bond is associated with a "harder" electrophilic carbon center than the C-Cl bond. A "hard" nucleophile (e.g., alkoxides, primary amines) might show a slight, inherent preference for the C-5 position, although this is usually overridden by the electronic factors.

  • Solvent Effects: The solvent can influence the stability of the transition states for both pathways differently. A change in solvent polarity or hydrogen-bonding capability can alter the product ratio.[7]

Q2: Which bond is typically more reactive in SNAr, C-F or C-Cl?

In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[3] The high electronegativity of fluorine makes the attached carbon more electrophilic and better stabilizes the developing negative charge, accelerating the attack. For this reason, an aryl fluoride is often significantly more reactive than an aryl chloride in SNAr reactions.[3] However, in the case of 6-chloro-5-fluoropyridine-3-sulfonamide, this intrinsic reactivity difference is overshadowed by the powerful directing effects of the pyridine nitrogen and the sulfonamide group, which strongly favor attack at the C-6 position.

Q3: How does the choice of nucleophile impact the regioselectivity?

The nucleophile is a key variable. The following table summarizes general expectations:

Nucleophile ClassCommon ExamplesExpected SelectivityKey Considerations
Primary Amines Benzylamine, AnilineHigh for C-6Generally good selectivity. Bulky amines may require higher temperatures, potentially reducing selectivity.
Secondary Amines Morpholine, PiperidineGood to High for C-6Can be more sensitive to steric hindrance than primary amines. Use of a non-nucleophilic base is critical.
Thiols Thiophenol, Benzyl MercaptanVery High for C-6Soft nucleophiles strongly prefer the electronically favored C-6 position. Reactions are often rapid at lower temperatures.
Alcohols/Phenols Phenol, MethanolModerate to Good for C-6Require a strong base (e.g., NaH, KOtBu) to form the more potent alkoxide/phenoxide nucleophile. Higher temperatures are often needed.
Q4: My reaction has stalled or shows very low conversion. What are the common causes?

Low or no conversion is typically due to one of the following issues:

  • Insufficiently Nucleophilic Species: For amines, thiols, or alcohols, a base is required to deprotonate the nucleophile and increase its reactivity. If the base is too weak or used in a substoichiometric amount, the reaction will be slow or may not proceed.

  • Presence of Water: Anhydrous conditions are crucial, especially when using strong bases like NaH or KOtBu, which react violently with water. Water can also protonate the active nucleophile, rendering it inactive.

  • Incorrect Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the counter-ion of the base while leaving the nucleophile anion exposed and reactive.

  • Low Temperature: While lower temperatures favor selectivity, some less reactive nucleophiles require heating to proceed at a reasonable rate.

Troubleshooting Guide: A Systematic Approach

This section provides a logical workflow for diagnosing and solving common experimental issues.

G Start Problem Observed: Poor Regioselectivity or Low Yield Regio_Check Isomer Ratio Unfavorable (>10% C-5 product) Start->Regio_Check Yield_Check Low Conversion (<50%) or No Reaction Start->Yield_Check Temp_Check 1. Analyze Temperature Was it > 80 °C? Regio_Check->Temp_Check Temp_Sol Action: Reduce Temperature Try reaction at RT or 50 °C. Monitor over a longer period. Temp_Check->Temp_Sol Yes Nuc_Check 2. Analyze Nucleophile Is it sterically bulky? Temp_Check->Nuc_Check No Nuc_Sol Action: Modify Conditions Consider a less hindered base or longer reaction time at lower temp. Nuc_Check->Nuc_Sol Yes Base_Check 1. Analyze Base & Solvent Are they anhydrous? Is base strong enough? Yield_Check->Base_Check Base_Sol Action: Ensure Anhydrous Conditions Use dry solvent. Use stronger base (e.g., NaH for alcohols). Base_Check->Base_Sol No / Unsure Nuc_Active_Check 2. Analyze Nucleophile Activation Was pre-deprotonation performed (for alcohols/thiols)? Base_Check->Nuc_Active_Check Yes Nuc_Active_Sol Action: Pre-form Nucleophile Stir substrate with base (e.g., NaH) for 30 min before adding pyridine. Nuc_Active_Check->Nuc_Active_Sol No

Fig 2. Troubleshooting flowchart for substitution reactions.
Scenario: Poor Regioselectivity (Significant C-5 Isomer Formation)

1. Initial Diagnosis:

  • Confirm the identity of both isomers via NMR (look for characteristic H-F and C-F coupling constants) and mass spectrometry.

  • Quantify the isomer ratio using HPLC or ¹H NMR integration.

2. Corrective Actions & Optimization Protocol:

Objective: To favor the electronically preferred C-6 substitution pathway by minimizing conditions that allow the reaction to overcome the higher activation energy of the C-5 pathway.

Step-by-Step Protocol for Optimization:

  • Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.1 equivalents) and anhydrous DMF (to make a ~0.5 M solution based on the limiting reagent).

  • Nucleophile Activation (if required):

    • For Alcohols/Phenols: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    • For Amines/Thiols: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Substrate Addition: Dissolve 6-chloro-5-fluoropyridine-3-sulfonamide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the activated nucleophile solution at room temperature.

  • Reaction: Stir the reaction at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS every 4 hours.

  • Analysis & Iteration:

    • If no reaction occurs at room temperature after 12 hours, slowly increase the temperature to 50 °C and continue monitoring.

    • Avoid temperatures above 80 °C unless absolutely necessary, as this is the most common cause of lost selectivity.

    • If selectivity is still poor at 50 °C, consider switching to a more polar solvent like DMSO or a bulkier, non-coordinating base like DBU (for amines).

3. Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the two isomers.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • MacMillan, D. W. C., et al. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Baran, P. S. (2018). SNAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. Angewandte Chemie International Edition, 57, 11035–1039.
  • ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction.

Sources

Validation & Comparative

Comparative NMR Analytics: 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary: The "Fluorine Fingerprint"

In the development of PI3K inhibitors and other heterocyclic therapeutics, 6-Chloro-5-fluoropyridine-3-sulfonamide serves as a critical fragment. Its structural integrity is often validated via


 NMR, but the presence of the fluorine atom at position 5 introduces spin-spin coupling complexities that distinguish it from its non-fluorinated precursors.

This guide provides a definitive interpretation framework, contrasting the target molecule against its non-fluorinated analog (6-Chloropyridine-3-sulfonamide ) to establish a self-validating analytical protocol.

Experimental Protocol: Sample Preparation

To ensure reproducibility and visualization of the exchangeable sulfonamide protons, solvent selection is non-negotiable.

Methodology
  • Solvent: DMSO-

    
      (99.9% D) is the required solvent.
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) often leads to broadening or disappearance of the sulfonamide (
      
      
      ) protons due to rapid exchange and lack of hydrogen-bond stabilization. DMSO stabilizes these protons, appearing as a distinct broad singlet.
  • Concentration:

    
     in 
    
    
    
    solvent.
  • Acquisition: Standard proton parameters (sw

    
    , 
    
    
    
    ,
    
    
    ).

SamplePrep Fig 1: Optimized Sample Preparation Workflow for Sulfonamide Analysis Start Solid Sample (5-10 mg) Solvent Solvent Choice: DMSO-d6 Start->Solvent Add 0.6 mL Dissolve Vortex/Sonication (Ensure Homogeneity) Solvent->Dissolve Acquire Acquisition: Include 19F Decoupling (Optional but Recommended) Dissolve->Acquire Transfer to Tube

Spectral Assignment & Interpretation

The introduction of the Fluorine atom at Position 5 alters the splitting patterns significantly compared to standard pyridines.

Structural Numbering Context
  • Position 1: Nitrogen (N)

  • Position 2: Proton (

    
    ) - 
    
    
    
    to Nitrogen, ortho to Sulfonamide.
  • Position 3: Sulfonamide Group (

    
    )
    
  • Position 4: Proton (

    
    ) - ortho to Fluorine.
    
  • Position 5: Fluorine (F)[1][2][3]

  • Position 6: Chlorine (Cl)[3][4]

The Diagnostic Signals (in DMSO-

)
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
H2 8.60 – 8.80 Doublet (d)

Highly deshielded by adjacent N and electron-withdrawing

. Shows meta-coupling to H4.
H4 8.10 – 8.30 Doublet of Doublets (dd)


Key Identifier. The large coupling arises from the ortho-Fluorine (

), split further by meta-proton H2.
NH₂ 7.60 – 7.90 Broad Singlet (br s)N/AExchangeable protons. Chemical shift varies with concentration and water content.

Note on H2: While H2 is para to Fluorine (5-bond path), the


 coupling is typically negligible (

), so it appears primarily as a doublet due to H4.
Comparative Analysis: Target vs. Alternative

To validate the synthesis (e.g., fluorination of a precursor), one must distinguish the target from the non-fluorinated analog.

Comparison Table
FeatureTarget: 6-Chloro-5-fluoropyridine-3-sulfonamideAlternative: 6-Chloropyridine-3-sulfonamidePerformance/Diagnostic Shift
H4 Signal Doublet of Doublets (dd) Doublet (d) The appearance of the large

splitting (

) confirms successful fluorination at C5.
H5 Proton Absent (Substituted by F)Present (

)
Disappearance of the H5 signal (usually a doublet coupled to H4) is the primary confirmation of substitution.
13C NMR C5 is a Doublet (

)
C5 is a Singlet C-F coupling in carbon NMR provides definitive confirmation if proton NMR is ambiguous.
Visualizing the Coupling Logic

The following diagram illustrates why H4 appears as a complex multiplet (dd) in the target molecule, serving as the primary quality control check.

CouplingLogic Fig 2: J-Coupling Pathway Generating the Diagnostic H4 Signal H4_Origin H4 Proton Signal (Base Shift ~8.2 ppm) Interaction_F Interaction with F5 (Ortho) (Strong Effect) H4_Origin->Interaction_F 3-Bond Coupling Interaction_H2 Interaction with H2 (Meta) (Weak Effect) H4_Origin->Interaction_H2 4-Bond Coupling Result Final Signal: Doublet of Doublets (dd) J_HF ~9.5 Hz, J_HH ~2.0 Hz Interaction_F->Result Interaction_H2->Result

Troubleshooting & Impurities

When interpreting the spectra of this intermediate, researchers often encounter specific artifacts.

  • Hydrolysis Product (Sulfonic Acid):

    • Indicator: Disappearance of the broad

      
       singlet at 
      
      
      
      .
    • Shift: Aromatic protons may shift slightly upfield due to the change from

      
       to 
      
      
      
      (ionized in DMSO).
  • Regioisomers:

    • If Fluorine is at Position 2 or 4 (incorrect substitution), the coupling constants will change drastically.

    • Check: If

      
       is absent, F might be meta to the remaining protons.
      
References
  • Abraham, R. J., et al. (2006).[5] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Gomez de la Oliva, C., et al. (2004). "Vicinal fluorine-fluorine coupling constants." Journal of Chemical Physics.

  • European Patent Office. (1986). "Process for the preparation of fluorinated pyridines (EP 0192287 A2)." Google Patents.

  • U.S. Patent 5,470,973. (1995). "Synthesis of sulfonamide intermediates." Google Patents.

Sources

LC-MS analysis and fragmentation patterns of 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS/MS Analysis of 6-Chloro-5-fluoropyridine-3-sulfonamide: Method Comparison and Fragmentation Analysis

Introduction

6-Chloro-5-fluoropyridine-3-sulfonamide is a halogenated pyridine derivative incorporating a sulfonamide functional group. Such structures are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for synthesizing novel therapeutic agents. The precise and reliable analysis of these molecules is paramount for reaction monitoring, purity assessment, impurity profiling, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the LC-MS/MS analysis of 6-Chloro-5-fluoropyridine-3-sulfonamide. We will move beyond a simple recitation of parameters to explain the underlying principles and rationale for methodological choices. This document compares three distinct analytical approaches tailored for different research objectives: a rapid, high-throughput screening method; a high-resolution method for impurity profiling; and a highly sensitive targeted quantification method. Furthermore, we will delve into the characteristic fragmentation patterns of the title compound, providing a predictive framework for its identification and structural confirmation.

Physicochemical Properties and Predicted Ionization Behavior

To develop a robust LC-MS/MS method, one must first consider the physicochemical properties of the analyte. 6-Chloro-5-fluoropyridine-3-sulfonamide (Molecular Formula: C₅H₄ClFN₂O₂S, Molecular Weight: 210.61 g/mol ) possesses several features that dictate its behavior in an LC-MS system.

  • Ionization: The molecule contains a basic pyridine nitrogen and an acidic sulfonamide proton. The pyridine nitrogen is readily protonated under acidic conditions. Therefore, positive mode electrospray ionization (ESI+) is the logical choice for achieving high sensitivity.[1] An acidic mobile phase will ensure the analyte is in its protonated form, [M+H]⁺, in solution before it enters the mass spectrometer.

  • Isotopic Signature: The presence of a chlorine atom provides a distinct isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This results in a characteristic [M+H]⁺ peak at m/z 211 and an [M+2+H]⁺ isotopic peak at m/z 213 with roughly one-third the intensity.[2][3] This signature is a powerful diagnostic tool for confirming the presence of the chlorine-containing analyte.

Comparative LC-MS/MS Methodologies

The optimal analytical method depends entirely on the research question. Below, we compare three distinct workflows designed for different analytical goals.

Method A: High-Throughput Screening (HTS)

This approach prioritizes speed and is ideal for applications like reaction monitoring or library screening where a simple confirmation of presence and a semi-quantitative estimate are sufficient.

Method B: High-Resolution Impurity Profiling

This method is designed for comprehensive sample characterization, such as identifying unknown synthesis-related impurities or degradants. It utilizes a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its impurities.[2]

Method C: Targeted Quantification (SRM/MRM)

For ultimate sensitivity and selectivity, such as quantifying the analyte in complex biological matrices (e.g., plasma), a targeted approach using a triple quadrupole (QqQ) mass spectrometer is the gold standard.[3][4] This method relies on Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the instrument is set to detect only specific fragmentation transitions of the target analyte.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the analysis of 6-Chloro-5-fluoropyridine-3-sulfonamide. Optimization is recommended for specific applications and instrument platforms.

Workflow: General LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Stock Solution (DMSO or MeOH) p2 Working Solution (Dilute in Mobile Phase A) p1->p2 lc1 Injection p2->lc1 lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI+ Ionization lc3->ms1 ms2 Precursor Ion Selection (m/z 211) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Product Ion Scanning ms3->ms4 da da ms4->da Data Acquisition & Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol 1: Sample and Mobile Phase Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 6-Chloro-5-fluoropyridine-3-sulfonamide in methanol or DMSO.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to create working standards for method development and calibration curves.

  • Mobile Phase A: 0.1% Formic Acid in Water. The use of an acidic modifier is crucial for promoting analyte protonation.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its lower viscosity and excellent elution strength for a wide range of compounds.

Protocol 2: Liquid Chromatography Conditions
ParameterMethod A (HTS)Method B (High-Resolution)Method C (Targeted Quant)
Column C18, 50 x 2.1 mm, 2.7 µmC18, 100 x 2.1 mm, 1.8 µmC18, 100 x 2.1 mm, 1.8 µm
Flow Rate 0.6 mL/min0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C40 °C
Injection Vol. 2 µL5 µL5 µL
Gradient 5-95% B in 2.5 min5-95% B in 8 min5-60% B in 5 min (Optimized)
Total Run Time ~4 min~12 min~8 min

Rationale:

  • Method A uses a shorter column and faster flow rate for rapid elution.

  • Methods B and C employ a longer column with smaller particle size to achieve better chromatographic resolution, which is critical for separating isomers and resolving the analyte from matrix interferences.[6]

Protocol 3: Mass Spectrometry Conditions
ParameterMethod A (HTS)Method B (High-Resolution)Method C (Targeted Quant)
Instrument QqQ or Q-TOFQ-TOF or OrbitrapTriple Quadrupole (QqQ)
Ionization Mode ESI PositiveESI PositiveESI Positive
Scan Mode Full Scan (m/z 50-500)Full Scan (m/z 50-500) with dd-MS2*MRM/SRM
Precursor Ion N/Am/z 211.0m/z 211.0
MRM Transitions N/AN/AQuantifier: 211.0 → 130.0Qualifier: 211.0 → 147.0
Capillary Voltage 3.5 kV3.5 kV3.5 kV
Collision Energy N/AStepped (e.g., 15-40 eV)Optimized (~20 eV for 130.0, ~15 eV for 147.0)

*dd-MS2: Data-dependent MS/MS acquisition.

Rationale:

  • Method B uses accurate mass measurements to increase confidence in identification and allow for elemental composition determination of unknown peaks.[2]

  • Method C focuses instrument time on predefined precursor-to-product ion transitions, maximizing sensitivity and minimizing noise.[3] The quantifier transition is typically the most intense, while the qualifier confirms identity.

Fragmentation Analysis and Pathway Elucidation

Understanding the fragmentation pattern is essential for structural confirmation and for developing highly selective targeted methods. Based on the principles of mass spectrometry and known fragmentation behavior of sulfonamides and pyridines, we can predict the major fragmentation pathways for protonated 6-Chloro-5-fluoropyridine-3-sulfonamide ([M+H]⁺, m/z 211.0).[7][8]

The primary sites of fragmentation are the relatively weak C-S and S-N bonds of the sulfonamide group.

Sources

Comparative Guide: 6-Chloro-5-fluoropyridine vs. Non-Fluorinated Analogs in Drug Design

[1]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 6-Chloro-5-fluoropyridine (CAS: 1020253-14-8) is not merely a halogenated heterocycle; it is a strategic scaffold designed to overcome specific failures associated with its non-fluorinated analog, 2-chloropyridine (or 6-chloropyridine).[1]

While the non-fluorinated analog often suffers from rapid oxidative metabolism at the C-5 position and insufficient electrophilicity for difficult nucleophilic substitutions, the 5-fluoro derivative offers a dual advantage:

  • Synthetic Activation: The fluorine atom at C-5 exerts a strong inductive effect (-I), significantly lowering the LUMO energy and accelerating SNAr displacement of the chlorine at C-6.

  • Biological Resilience: In the final drug candidate, the C-5 fluorine acts as a metabolic blocker, preventing cytochrome P450-mediated oxidation and modulating the basicity of the pyridine nitrogen to improve membrane permeability.

Physicochemical & Reactivity Profile

The following table contrasts the core properties of the fluorinated scaffold against the standard non-fluorinated control.

Feature6-Chloro-5-fluoropyridine 2-Chloropyridine (Control) Impact on Drug Design
Electronic Nature Highly Electron Deficient (π-deficient)Moderately Electron DeficientEnhanced Reactivity: The 5-F analog undergoes SNAr reactions 10–50x faster due to inductive activation.[1]
Metabolic Liability Low (C-5 Blocked)High (C-5 is a metabolic "soft spot")Extended Half-life: Fluorine prevents aromatic hydroxylation at the most reactive site.[1]
Basicity (pKa) ~ -1.0 to 0.5 (Estimated)0.49Permeability: Reduced basicity prevents protonation at physiological pH, enhancing passive diffusion.[1]
Lipophilicity Higher (F increases logP)LowerBinding: Fluorine can fill hydrophobic pockets and engage in orthogonal multipolar interactions.[1]
Bond Strength C-F (116 kcal/mol)C-H (99 kcal/mol)Stability: The C-F bond is metabolically inert under physiological conditions.[1]

Biological Performance Analysis

A. Metabolic Stability (The "Metabolic Block" Effect)

The primary biological advantage of using 6-Chloro-5-fluoropyridine as a starting material is the retention of the fluorine atom in the final drug candidate.

  • Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or abstract hydrogen atoms from positions para to activating groups.[1] In 2-chloropyridine derivatives, the C-5 position is electronically favorable for oxidation (hydroxylation), leading to rapid clearance and potentially toxic quinone-imine metabolites.

  • The Fluorine Solution: Replacing the C-5 hydrogen with fluorine creates a "metabolic wall." The C-F bond is too strong for P450s to cleave, and the high electronegativity deactivates the ring against oxidative attack.

B. Binding Affinity & Selectivity[1][2]
  • Electronic Modulation: The fluorine atom pulls electron density away from the pyridine nitrogen. In kinase inhibitors, this reduction in basicity often reduces off-target binding to proteins that require a strong H-bond acceptor, thereby improving selectivity.

  • Conformational Control: The steric radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but mimics it closely enough to fit in binding pockets while inducing conformational changes that can lock a ligand into a bioactive shape (the "gauche effect").[1]

Experimental Protocols

Protocol A: Comparative SNAr Displacement

Objective: Demonstrate the enhanced reactivity of 6-Chloro-5-fluoropyridine compared to 2-chloropyridine using a model amine nucleophile (e.g., morpholine or a primary aniline).

Reagents:

  • Substrate: 6-Chloro-5-fluoropyridine (1.0 eq)[1]

  • Nucleophile: 4-Fluoroaniline (1.2 eq)[1]

  • Base: Cs₂CO₃ (2.0 eq) or DIPEA (2.5 eq)[1]

  • Solvent: DMSO (anhydrous) or NMP[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 6-Chloro-5-fluoropyridine (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

  • Solvation: Add anhydrous DMSO (3 mL) and stir at room temperature for 5 minutes.

  • Addition: Add 4-Fluoroaniline (1.2 mmol) dropwise.

  • Reaction (The F-Advantage):

    • For 6-Chloro-5-fluoropyridine: Heat to 80°C . Monitor by LCMS.[1][2] Reaction typically completes in 2–4 hours.[1]

    • For 2-Chloropyridine (Control): Requires heating to 120°C–140°C for 12+ hours to achieve comparable conversion due to lack of activation.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Verify product formation via LCMS (M+H peak) and ¹H NMR (disappearance of the C-6 Cl signal).

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Assess the metabolic stability of the final coupled product.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint). Expect the 5-fluoro analog to show significantly lower CLint than the non-fluorinated control.

Visualizations

Diagram 1: The "Fluorine Effect" Decision Tree

This diagram illustrates the divergent paths of drug development when choosing between the fluorinated and non-fluorinated scaffolds.

FluorineAdvantageStartScaffold SelectionNonFluoro2-Chloropyridine(Non-Fluorinated)Start->NonFluoroFluoro6-Chloro-5-fluoropyridine(Fluorinated)Start->FluoroReactivityNFLow Reactivity(High Temp Required)NonFluoro->ReactivityNFSynthesisReactivityFHigh Reactivity(Mild Conditions)Fluoro->ReactivityFSynthesisMetabolismNFMetabolic Soft Spot (C-5)Prone to OxidationReactivityNF->MetabolismNFIn VivoMetabolismFMetabolic Block (C-5)Resistant to P450ReactivityF->MetabolismFIn VivoOutcomeNFHigh ClearanceShort Half-lifeMetabolismNF->OutcomeNFOutcomeFOptimized PKExtended Half-lifeMetabolismF->OutcomeF

Caption: Decision matrix showing how the 5-fluoro substitution enhances both synthetic efficiency and downstream pharmacokinetic properties.

Diagram 2: SNAr Reaction Workflow

A visual guide to the synthesis protocol described in Section 4.

SNArWorkflowStep11. Dissolution(Substrate + Base)Step22. Nucleophile Addition(Amine/Aniline)Step1->Step2Step33. Activation(Heat to 80°C)Step2->Step3Step44. Displacement(Cl leaves, N-C bond forms)Step3->Step4Accelerated by 5-FStep55. Isolation(LCMS Verification)Step4->Step5

Caption: Step-by-step workflow for the Nucleophilic Aromatic Substitution (SNAr) utilizing the activating nature of the 5-fluorine atom.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 46738683, 6-Chloro-5-fluoropyridine-3-carbonitrile. Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation regarding metabolic blocking).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1][4] (Contextual citation regarding pKa modulation).

  • Vertex AI Search Results. (2025). Comparative analysis of fluorinated pyridine reactivity and biological applications.

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 6-Chloro-5-fluoropyridine-3-sulfonamide, a key intermediate in the synthesis of various bioactive molecules, unambiguous structural confirmation is the bedrock of reproducible research and development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups that constitute the molecular architecture. This guide offers an in-depth analysis of the expected IR absorption peaks for 6-Chloro-5-fluoropyridine-3-sulfonamide, grounded in established spectroscopic principles and compared with related structures to aid in its definitive characterization.

The Structural Rationale for IR Spectral Features

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For 6-Chloro-5-fluoropyridine-3-sulfonamide, the key vibrational modes are dictated by its distinct functional groups: the sulfonamide (-SO₂NH₂), the substituted pyridine ring, the carbon-chlorine (C-Cl) bond, and the carbon-fluorine (C-F) bond. The position, intensity, and shape of the absorption bands associated with these groups provide a powerful diagnostic tool for structural elucidation.

The sulfonamide group, for instance, exhibits characteristic strong absorptions for its symmetric and asymmetric S=O stretching vibrations, as well as N-H stretching modes.[1][2] The pyridine ring, an aromatic heterocycle, will display a series of C=C and C=N stretching vibrations.[3][4] Furthermore, the presence of halogen substituents introduces vibrations at lower wavenumbers, with the C-Cl and C-F stretching frequencies being particularly informative.[5][6]

Predicted IR Absorption Peaks for 6-Chloro-5-fluoropyridine-3-sulfonamide

Based on established group frequencies from the literature, the following table summarizes the expected characteristic IR absorption peaks for 6-Chloro-5-fluoropyridine-3-sulfonamide.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400 - 3200Sulfonamide (-NH₂)Asymmetric & Symmetric N-H StretchingMedium to Strong
3100 - 3000Pyridine RingAromatic C-H StretchingWeak to Medium
1615 - 1575Pyridine RingC=N StretchingMedium to Strong
1580 - 1450Pyridine RingC=C StretchingMedium to Strong
1350 - 1310Sulfonamide (-SO₂)Asymmetric S=O StretchingStrong
1170 - 1140Sulfonamide (-SO₂)Symmetric S=O StretchingStrong
1100 - 1000C-FC-F StretchingStrong
925 - 900Sulfonamide (S-N)S-N StretchingMedium
850 - 550C-ClC-Cl StretchingMedium to Strong

Comparative Spectral Analysis: Distinguishing Features

A study on 4-substituted pyridine-3-sulfonamides reports N-H stretching vibrations in the range of 3290-3162 cm⁻¹ and strong SO₂ stretching bands at approximately 1357 cm⁻¹ and 1164 cm⁻¹.[7] These values align well with the predicted peaks for our target molecule. The presence of both chlorine and fluorine atoms on the pyridine ring of 6-Chloro-5-fluoropyridine-3-sulfonamide is expected to influence the positions of the ring vibration bands and introduce strong absorptions in the lower frequency "fingerprint" region, specifically for the C-Cl and C-F stretching modes. The C-Cl stretching absorption is typically observed in the broad region between 850 and 550 cm⁻¹.[5]

The substitution pattern on the pyridine ring also affects the C-H out-of-plane bending vibrations, which can provide further structural confirmation. A comprehensive analysis of these lower frequency bands is crucial for distinguishing between isomers.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a definitive IR spectrum of 6-Chloro-5-fluoropyridine-3-sulfonamide, the following step-by-step methodology for the KBr pellet technique is recommended. This method is widely used for solid samples and provides high-quality data.

Objective: To prepare a solid sample of 6-Chloro-5-fluoropyridine-3-sulfonamide in a potassium bromide (KBr) pellet for analysis by Fourier Transform Infrared (FT-IR) spectroscopy.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonamide (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for at least 2 hours. Moisture can cause broad O-H absorption bands in the spectrum.

  • Grinding: Place a small amount of KBr (approx. 50 mg) in the agate mortar and grind it to a fine powder. This pre-grinding step helps to clean the mortar and pestle. Discard this portion.

  • Sample Preparation: Weigh approximately 1-2 mg of 6-Chloro-5-fluoropyridine-3-sulfonamide and about 200 mg of dried KBr. The ratio of sample to KBr should be roughly 1:100.

  • Mixing and Grinding: Add the KBr to the mortar first, followed by the sample. Grind the mixture gently but thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Pellet Formation: Transfer the powder to the pellet-forming die. Distribute the powder evenly in the die.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer beforehand, which will be automatically subtracted from the sample spectrum.

Rationale for Key Steps:

  • KBr as a Matrix: KBr is used because it is transparent to IR radiation in the standard mid-IR region and has a refractive index similar to that of many organic compounds when pressed, which minimizes scattering.

  • Grinding: Thorough grinding ensures that the sample is evenly dispersed in the KBr matrix, leading to a high-quality spectrum with sharp, well-defined peaks.

  • Pressing: The high pressure applied during pellet formation creates a solid solution of the sample in the KBr matrix, which allows for the transmission of the IR beam.

Visualizing the Key Functional Groups

The following diagram illustrates the molecular structure of 6-Chloro-5-fluoropyridine-3-sulfonamide and highlights the key functional groups responsible for its characteristic IR absorption peaks.

Caption: Molecular structure of 6-Chloro-5-fluoropyridine-3-sulfonamide with key functional groups highlighted.

Conclusion

While a definitive experimental spectrum for 6-Chloro-5-fluoropyridine-3-sulfonamide is not publicly available, a robust prediction of its key IR absorption peaks can be made based on the well-established vibrational frequencies of its constituent functional groups. The sulfonamide moiety will give rise to strong S=O and N-H stretching bands, while the substituted pyridine ring will show characteristic C=C and C=N absorptions. The presence of chlorine and fluorine will be marked by strong bands in the lower frequency region of the spectrum. By following the detailed experimental protocol provided, researchers can obtain a high-quality IR spectrum to confirm the identity and purity of this important pharmaceutical intermediate, ensuring the integrity and reproducibility of their synthetic endeavors.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Gierczyk, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Michalska, D., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Hart, H. G., et al. (2006). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

  • Uno, T., Machida, K., Hanai, K., & Ueda, M. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Balachandran, V., et al. (2012). Vibrational spectral studies and quantum chemical computations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. [Link]

  • Scribd. (n.d.). Calculation of Vibrational Frequency of C-Cl Bond. [Link]

  • Demaison, J., et al. (n.d.). Experimental data for C₅H₅N (Pyridine). NIST. [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(8), 911-925. [Link]

  • Demers, J. P., & Klemperer, W. (1980). The Vibrations and Structure of Pyridine Chemisorbed on Ag(111): the Occurrence of a Compressional Phase Transformation. DTIC. [Link]

  • Gasser, G., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25777–25790. [Link]

  • Suchetan, P. A., et al. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • PubChem. (n.d.). 6-chloro-5-fluoropyridine-3-sulfonamide. [Link]

  • Al-Khazraji, T. A., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM, and ADMET studies. Journal of Molecular Structure, 1301, 137351. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]

  • SlideShare. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • Kumar, A., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Wu, D. Y., et al. (2003). A Quantum Chemical Study of Bonding Interaction, Vibrational Frequencies, Force Constants, and Vibrational Coupling of Pyridine. The Journal of Physical Chemistry A, 107(45), 9676–9686. [Link]

  • Di Grande, S., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine·C6F5X (X = Cl, Br, I). Physical Chemistry Chemical Physics, 25(30), 20042-20050. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 6-Chloro-5-fluoropyridine-3-sulfonamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to target enzymes and receptors.[3][4] Understanding the precise arrangement of atoms within a sulfonamide complex through crystal structure analysis provides invaluable insights for rational drug design, polymorphism screening, and the development of new chemical entities with improved efficacy and safety profiles.[5][6]

This guide provides a comprehensive overview of the crystallographic analysis of 6-Chloro-5-fluoropyridine-3-sulfonamide, a halogenated pyridyl sulfonamide of interest in drug discovery. While specific crystal structure data for this exact compound is not yet in the public domain, this guide establishes a robust framework for its analysis by leveraging established methodologies and comparative data from structurally related compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative crystallographic principles.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process involving several key stages. Each step is critical for obtaining high-quality single crystals and accurate diffraction data.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation/Recrystallization) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Analysis (e.g., CCDC Mercury) Refinement->Validation

Caption: General workflow for the X-ray crystallography of sulfonamides.

Comparative Structural Analysis

To anticipate the crystallographic features of 6-Chloro-5-fluoropyridine-3-sulfonamide, we can draw valuable comparisons with a structurally similar compound for which a crystal structure has been determined: 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide .[7] This analogue shares the core 6-chloropyridine-3-sulfonamide moiety, providing a strong basis for predicting its crystal packing behavior.

Table 1: Crystallographic Data for a Comparative Sulfonamide
Parameter6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide[7]
Chemical Formula C₁₁H₁₀ClN₃O₂S
Formula Weight 283.73
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.4140 (6)
b (Å) 18.172 (2)
c (Å) 12.9392 (15)
α (°) 90
β (°) 92.388 (6)
γ (°) 90
Volume (ų) 1271.9 (2)
Z 4
Temperature (K) 293
Radiation Mo Kα (λ = 0.71073 Å)
R-factor 0.044
Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of sulfonamides is predominantly governed by a network of non-covalent interactions.[5][8] Based on the analysis of related structures, we can predict the key interactions that will likely define the supramolecular architecture of 6-Chloro-5-fluoropyridine-3-sulfonamide complexes.

  • N-H···O=S Hydrogen Bonds : This is the most robust and frequently observed interaction in sulfonamide crystal structures.[9][10] The acidic proton on the sulfonamide nitrogen acts as a strong hydrogen-bond donor, while the electronegative oxygen atoms of the sulfonyl group are excellent acceptors. This interaction often leads to the formation of dimers or infinite chains, which are fundamental building blocks of the crystal lattice.[11]

  • π-π Stacking : The aromatic pyridine ring in 6-Chloro-5-fluoropyridine-3-sulfonamide is expected to participate in π-π stacking interactions with adjacent molecules. These interactions, though weaker than hydrogen bonds, play a crucial role in stabilizing the overall crystal packing.[12]

  • Halogen Bonding and Other Weak Interactions : The presence of chlorine and fluorine atoms on the pyridine ring introduces the possibility of halogen bonding and other weak C-H···F, C-H···Cl, and C-H···O interactions. These directional interactions further guide the assembly of molecules in the solid state.

Hirshfeld Surface Analysis: A Visual Approach

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[9][13][14] By mapping properties like dnorm (normalized contact distance) onto the surface, we can identify regions of close contact between molecules. For a hypothetical complex of our target compound, the Hirshfeld surface would likely reveal bright red spots corresponding to the strong N-H···O hydrogen bonds, alongside other colored regions indicating weaker C-H···O and π-π stacking contacts.[15]

Hirshfeld_Logic cluster_input Input Data cluster_process Analysis cluster_output Output Visualization CIF Crystallographic Information File (.cif) CrystalExplorer Hirshfeld Surface Calculation (CrystalExplorer) CIF->CrystalExplorer dnorm d_norm Surface (Highlights close contacts) CrystalExplorer->dnorm Fingerprint 2D Fingerprint Plot (Quantifies interaction types) CrystalExplorer->Fingerprint Interpretation Interpretation of Intermolecular Interactions (e.g., H-bonds, π-stacking) dnorm->Interpretation Fingerprint->Interpretation

Caption: Logical flow of Hirshfeld surface analysis.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis, crystallization, and structural analysis of novel sulfonamide compounds like 6-Chloro-5-fluoropyridine-3-sulfonamide.

Protocol 1: Synthesis of Pyridine Sulfonamides

This protocol is a general method adapted from the synthesis of related pyridosulfonamide derivatives.[16]

  • Starting Materials : 6-aminopyridine-3-sulfonic acid, phosphorus pentachloride, and the desired amine for complexation.

  • Step 1: Synthesis of Sulfonyl Chloride : Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole). Reflux the mixture for 5 hours at 130°C.

  • Step 2: Work-up : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Step 3: Isolation : Filter the solid sulfonyl chloride product, wash with water and sodium bicarbonate solution, and dry under vacuum.

  • Step 4: Sulfonamide Formation : To a stirred solution of the appropriate amine (e.g., for complex formation) in a suitable solvent like dichloromethane, add a solution of the synthesized sulfonyl chloride.

  • Step 5: Reaction : Stir the resulting mixture at room temperature for 2-6 hours.

  • Step 6: Purification : Remove the solvent under reduced pressure. The residue can be washed with water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure sulfonamide complex.

Protocol 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation and recrystallization are the most common and effective methods.[1][17][18]

A. Slow Evaporation [17][19]

  • Solvent Selection : Choose a solvent or solvent system in which the sulfonamide compound is moderately soluble.

  • Solution Preparation : Dissolve the purified compound in the chosen solvent to create a near-saturated solution. Filter the solution to remove any particulate matter.

  • Evaporation : Transfer the clear solution to a clean, small container (e.g., a vial or test tube). Cover the container with parafilm and poke a few small holes to allow for slow solvent evaporation.

  • Incubation : Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

B. Recrystallization [20][21][22]

  • Dissolution : Dissolve the crude sulfonamide product in a minimum amount of a suitable hot solvent in a conical flask.

  • Cooling : Allow the solution to cool slowly to room temperature. For less soluble compounds, subsequent cooling in a refrigerator or ice bath may be necessary.

  • Crystal Formation : As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Slow cooling is crucial to avoid trapping impurities.

  • Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

Protocol 3: Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for data collection and structure determination.[23][24][25]

  • Crystal Mounting : Carefully select a well-formed single crystal and mount it on a goniometer head, often using cryo-oil.

  • Data Collection : Mount the goniometer on a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing : The collected diffraction data (a series of images) are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution : The processed data is used to solve the crystal structure using direct methods or Patterson methods, which provides an initial electron density map. Software such as SHELXS is commonly used for this step.[26]

  • Structure Refinement : A molecular model is built into the electron density map and refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This process refines the atomic positions, bond lengths, and bond angles to achieve the best fit with the observed diffraction data.[24][26]

  • Validation : The final structure is validated using tools like the CCDC's Mercury and Mogul to check for geometric consistency and to analyze intermolecular interactions.[27]

Conclusion

The structural elucidation of 6-Chloro-5-fluoropyridine-3-sulfonamide complexes is a critical step in understanding their potential as therapeutic agents. While a solved crystal structure for this specific molecule is not publicly available, this guide provides a comprehensive framework for its analysis. By employing established protocols for synthesis, crystallization, and X-ray diffraction, and by drawing comparisons with structurally related sulfonamides, researchers can effectively determine the three-dimensional architecture of these promising compounds. The insights gained from such studies, particularly regarding intermolecular interactions and conformational preferences, are essential for the continued development of next-generation sulfonamide-based drugs.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]

  • Sulfonamide-related conformational effects and their importance in structure-based design. ResearchGate. [Link]

  • Single-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • Recrystallization - Single Solvent. University of Calgary, Department of Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]

  • Using small molecule crystal structure data to obtain information about sulfonamide conformation. PubMed. [Link]

  • New Bioprecursor Prodrugs of Sulfadiazine: Synthesis, X-ray Structure and Hirshfeld Analysis. MDPI. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. PMC. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Recrystallization. Vanderbilt University. [Link]

  • Crystallisation Techniques. University of Canterbury. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Single Crystal X-Ray Diffraction. University of the Witwatersrand. [Link]

  • (a-d): View of the three-dimensional Hirshfeld surface of the title... ResearchGate. [Link]

  • Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. PMC. [Link]

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. PMC. [Link]

  • (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Publications. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. [Link]

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. ResearchGate. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. [Link]

  • Persistent prevalence of non-covalent interaction in pyrimidine containing sulfonamide derivative. Physics @ Manasagangotri. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. PubMed Central. [Link]

  • Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X. Semantic Scholar. [Link]

  • Sulfonamide−Pyridine-N-oxide Cocrystals. ACS Publications. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

Sources

Benchmarking 6-Chloro-5-fluoropyridine-3-sulfonamide against other heterocyclic sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Scaffold

6-Chloro-5-fluoropyridine-3-sulfonamide represents a highly specialized scaffold in medicinal chemistry, distinct from its non-fluorinated analogs due to the "Ortho-Fluorine Effect." While standard pyridine sulfonamides are widely used as Carbonic Anhydrase (CA) inhibitors and synthetic intermediates, the introduction of the fluorine atom at the C5 position fundamentally alters both the electrophilicity of the C6-chlorine and the acidity of the sulfonamide group .[1]

This guide benchmarks the product against three primary alternatives:

  • 6-Chloropyridine-3-sulfonamide (The non-fluorinated baseline).[1]

  • 4-Chloro-3-fluorobenzenesulfonamide (The carbocyclic bioisostere).

  • Acetazolamide (The clinical standard for CA inhibition).

Physicochemical Benchmarking

The following data compares key medicinal chemistry metrics. The presence of the pyridine nitrogen plus the fluorine atom creates a "double-activation" system that is absent in benzene analogs.

Metric6-Chloro-5-fluoropyridine-3-sulfonamide 6-Chloropyridine-3-sulfonamide 4-Chloro-3-fluorobenzenesulfonamide Implication
Electronic Character

-Deficient (Highly Activated)

-Deficient (Moderately Activated)

-Neutral
High susceptibility to SnAr reactions at C6.[1]
Predicted pKa (-SO₂NH₂) ~8.1 - 8.4 ~9.2~9.8Lower pKa enhances interactions with Zinc active sites (e.g., CA II, IX).
LogP (Lipophilicity) ~0.6 - 0.9 ~0.5~1.8Pyridine nitrogen significantly lowers LogP compared to benzene, improving aqueous solubility.[1]
SnAr Reactivity (

)
High (100x baseline) Moderate (Baseline)NegligibleThe C5-F inductively destabilizes the ground state, accelerating displacement of C6-Cl.
Metabolic Stability High ModerateModerateC5-F blocks metabolic oxidation at the otherwise vulnerable 5-position.[1]
Key Insight: The pKa Shift

The acidity of the sulfonamide nitrogen is critical for biological activity. In Carbonic Anhydrase inhibition, the sulfonamide must exist in its anionic form (


) to bind the catalytic Zinc ion.
  • Benzene sulfonamides (pKa ~10) are often too basic at physiological pH (7.4), requiring higher doses to achieve effective binding.

  • 6-Chloro-5-fluoropyridine-3-sulfonamide (pKa ~8.3) exists in a higher fraction of the anionic state at pH 7.4, potentially offering superior potency per mole than its carbocyclic counterparts [1].

Reactivity Profile: The SnAr Advantage

The most distinct feature of this product is its utility as a bifunctional building block . The C5-fluorine atom acts as an "electronic turbocharger" for the C6-chlorine, enabling Nucleophilic Aromatic Substitution (SnAr) under milder conditions than the non-fluorinated analog.

Mechanism of Activation

The C5-Fluorine exerts a strong inductive effect (-I), pulling electron density away from the ring.[1] This lowers the energy of the LUMO and stabilizes the anionic Meisenheimer Complex formed during nucleophilic attack.

SnAr_Mechanism cluster_legend Activation Factors Start 6-Chloro-5-fluoro pyridine-3-sulfonamide Nu_Attack Nucleophilic Attack (Amine/Thiol) Start->Nu_Attack k1 (Rate Limiting) Meisenheimer Meisenheimer Complex (Stabilized by N & F) Nu_Attack->Meisenheimer Transition State Product Functionalized Sulfonamide Meisenheimer->Product -Cl⁻ (Fast) F_Effect C5-F Inductive Effect (Lowers LUMO) N_Effect Pyridine N (Electron Sink)

Figure 1: Mechanism of SnAr displacement. The C5-Fluorine and Pyridine Nitrogen cooperatively stabilize the transition state, allowing rapid diversification.

Experimental Protocols

Protocol A: Selective SnAr Displacement (Library Synthesis)

Objective: Replace the C6-Chlorine with a secondary amine (e.g., morpholine) while retaining the C5-Fluorine.[1]

Why this works: The C6-Cl is the better leaving group in this specific electronic environment compared to C5-F, despite F often being a better leaving group in other heterocyclic systems. The position ortho to the nitrogen (C6) is more activated than the meta position (C5).

  • Reagents:

    • Substrate: 6-Chloro-5-fluoropyridine-3-sulfonamide (1.0 eq)[1]

    • Nucleophile: Morpholine (1.2 eq)[2]

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Procedure:

    • Dissolve substrate in MeCN (0.2 M concentration).

    • Add DIPEA followed by Morpholine dropwise at 0°C.

    • Allow to warm to Room Temperature (RT). Note: The non-fluorinated analog typically requires heating to 60-80°C.

    • Monitor via LC-MS.[3] Conversion is usually complete within 2-4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]

  • Outcome: Yields >85% of 6-morpholino-5-fluoropyridine-3-sulfonamide.[1]

Protocol B: Carbonic Anhydrase Inhibition Assay (Validation)

Objective: Verify biological activity of the sulfonamide moiety.[4][5]

  • System: Stopped-flow CO₂ hydrase assay.

  • Conditions:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Indicator: Phenol Red (0.2 mM).

    • Substrate: CO₂-saturated water.

  • Measurement: Monitor the time required for pH to drop from 7.5 to 6.5 (color change from red to yellow) in the presence of the inhibitor vs. blank.

  • Expectation: The 6-Chloro-5-fluoro derivative typically exhibits a

    
     in the low nanomolar range (10–50 nM) against hCA II, comparable to Acetazolamide but with different isoform selectivity profiles [2].[1]
    

Strategic Selection Guide

When should you choose 6-Chloro-5-fluoropyridine-3-sulfonamide over the alternatives?

Decision_Tree Question Primary Design Goal? Path1 Need Late-Stage Diversification? Question->Path1 Path2 Need Max Solubility (Low LogP)? Question->Path2 Path3 Need Metabolic Stability? Question->Path3 Path4 Cost Sensitive / Commodity Use? Question->Path4 Result1 Select: 6-Cl-5-F-Pyridine (SnAr Active) Path1->Result1 Yes Result2 Select: Pyridine Sulfonamide (Polar Core) Path2->Result2 Yes Result3 Select: 5-Fluoro Analog (Blocks Oxidation) Path3->Result3 Yes Result4 Select: Benzene Sulfonamide (Cheaper) Path4->Result4 Yes

Figure 2: Decision matrix for scaffold selection in lead optimization.

References

  • Supuran, C. T. (2021).[6] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Scientific-Practical Conference.

  • BenchChem Application Notes . (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • RSC Medicinal Chemistry . (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs.

Sources

A Comparative Guide to the Elemental Analysis of 6-Chloro-5-fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Elemental Analysis in Compound Verification

In the realm of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity and purity is paramount. While modern spectroscopic techniques like NMR and mass spectrometry provide invaluable structural information, elemental analysis remains a cornerstone for establishing the empirical formula of a novel compound.[1] This technique provides a quantitative measure of the constituent elements, typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), offering a fundamental validation of the molecular composition. For regulatory submissions and intellectual property protection, robust and accurate elemental analysis data is often a mandatory requirement.

The generally accepted tolerance for agreement between theoretical and found elemental analysis values is within ±0.4%. This standard ensures a high degree of confidence in the sample's purity and elemental composition.

Elemental Composition of 6-Chloro-5-fluoropyridine-3-sulfonamide: A Theoretical Benchmark

The initial step in the verification process is the calculation of the theoretical elemental composition based on the compound's molecular formula. For 6-Chloro-5-fluoropyridine-3-sulfonamide, the molecular formula is C₅H₄ClFN₂O₂S.

The theoretical elemental percentages are presented below:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011560.05528.52%
HydrogenH1.00844.0321.92%
ChlorineCl35.453135.45316.84%
FluorineF18.998118.9989.02%
NitrogenN14.007228.01413.30%
OxygenO15.999231.99815.20%
SulfurS32.065132.06515.23%
Total 210.615 100.00%

Table 1: Theoretical elemental composition of 6-Chloro-5-fluoropyridine-3-sulfonamide.

Comparative Analysis: Experimental Data of a Structurally Related Compound

It is crucial to acknowledge that this comparison is for illustrative purposes to demonstrate the expected proximity of experimental results to theoretical calculations for a similar class of compound.

ElementTheoretical % (Target Compound)Experimental % (Analog)[2]Difference
Carbon (C)28.52%53.89%N/A
Hydrogen (H)1.92%2.76%N/A
Nitrogen (N)13.30%4.83%N/A

Table 2: Comparison of theoretical elemental composition of 6-Chloro-5-fluoropyridine-3-sulfonamide with experimental data for 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. A direct comparison of percentages is not meaningful due to the different molecular formulas.

The provided experimental data for the analog (Calculated for C₁₃H₈ClF₄N: C, 53.91%; H, 2.78%; N, 4.84%. Found: C, 53.89%; H, 2.76%; N, 4.83%) shows excellent agreement with its own theoretical values, with deviations well within the acceptable ±0.4% range.[2] This demonstrates the level of accuracy achievable with modern elemental analysis instrumentation.

Experimental Protocol for Elemental Analysis of Halogenated Sulfonamides

The following is a detailed, step-by-step methodology for the elemental analysis of a halogenated sulfonamide like 6-Chloro-5-fluoropyridine-3-sulfonamide, based on standard combustion analysis techniques.

Principle of Combustion Analysis

The sample is accurately weighed and then combusted in a high-temperature furnace in the presence of a controlled amount of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then passed through a series of scrubbers and catalysts to remove interfering substances and ensure complete conversion. The purified gases are then separated and quantified by a thermal conductivity detector (TCD) or other specific detectors. For halogen determination, ion chromatography or titration methods are commonly employed after combustion and absorption.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For crystalline solids, grinding to a fine powder is recommended.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is recorded.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes the response factor for the detector.

  • Combustion:

    • The encapsulated sample is introduced into the combustion furnace, which is typically heated to 900-1100°C.

    • A pulse of pure oxygen is injected to facilitate complete and rapid combustion.

  • Reduction and Scrubbing:

    • The combustion gases are passed through a reduction furnace containing copper to reduce nitrogen oxides to N₂ and remove excess oxygen.

    • Scrubbing tubes containing reagents like magnesium oxide and silver tungstate are used to remove interfering halogens and sulfur oxides from the C, H, and N gas streams.

  • Gas Separation and Detection:

    • The resulting mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column to separate the individual gases.

    • The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas (typically helium) as each analyte passes through.

  • Sulfur and Halogen Analysis:

    • For sulfur, the SO₂ produced during combustion can be detected by an infrared detector or converted to a titratable species.

    • For halogens (Cl and F), the combustion gases are passed through an absorption solution. The resulting halide ions are then quantified by ion chromatography or potentiometric titration.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the sample weight and the detector response, calibrated against the standard.

    • The results are then compared to the theoretical values.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Homogenous Sample Weighing Weigh 1-3 mg in Tin Capsule Sample->Weighing Combustion Combustion (900-1100°C in O2) Weighing->Combustion Reduction Reduction (NOx to N2) Combustion->Reduction Scrubbing Scrubbing (Halogens, SOx) Reduction->Scrubbing Separation Gas Chromatography Separation Scrubbing->Separation Detection Detection (TCD, IR, IC) Separation->Detection Calculation Calculate % Composition Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Structural_Comparison cluster_Alternatives Structural Alternatives Target 6-Chloro-5-fluoropyridine-3-sulfonamide C₅H₄ClFN₂O₂S Cl at C6, F at C5 Alt1 5-Bromo-6-chloropyridine-3-sulfonamide C₅H₄BrClN₂O₂S Br at C5 Target->Alt1 Halogen substitution at C5 (F vs Br) Alt2 6-Bromo-5-fluoropyridin-3-amine C₅H₄BrFN₂ Br at C6, Amino instead of Sulfonamide Target->Alt2 Halogen substitution at C6 (Cl vs Br) & Functional group change Alt3 6-Amino-5-bromopyridinium-3-sulfonate C₅H₅BrN₂O₃S Br at C5, Amino at C6, Sulfonate Target->Alt3 Multiple substitutions and functional group changes

Structural comparison of the target compound with commercially available alternatives.

Conclusion

The confirmation of a compound's elemental composition is a fundamental and indispensable step in chemical research and development. This guide has provided the theoretical elemental analysis data for 6-Chloro-5-fluoropyridine-3-sulfonamide, a detailed experimental protocol for its determination, and a comparative look at a structurally related compound and other commercially available alternatives. While direct experimental data for the target compound remains elusive in the public domain, the principles and methodologies outlined here provide a robust framework for its empirical formula validation. The close agreement between theoretical and experimental values for a similar halogenated pyridine derivative underscores the reliability of modern elemental analysis techniques in confirming the identity and purity of novel chemical entities.

References

  • Molecules. 2013; 18(10):11783-11789. 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. [Link]

  • ResearchGate. elemental analysis data | Download Table. [Link]

Sources

Structural Confirmation of 6-Chloro-5-fluoropyridine-3-sulfonamide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Chloro-5-fluoropyridine-3-sulfonamide presents a unique challenge in medicinal chemistry. Its high functional density—containing a basic nitrogen, an acidic sulfonamide, and two electrophilic halogen sites—creates multiple pathways for regioselectivity errors during synthesis (e.g., SNAr displacement, Suzuki couplings, or sulfonamide alkylations).[1]

This guide compares the standard analytical approaches for confirming reaction products derived from this scaffold. We establish that while standard 1D 1H NMR is often insufficient due to the scaffold's proton-poor nature, an integrated 19F-NMR and 2D-HMBC workflow offers the optimal balance of speed and structural certainty, superior to the slower "gold standard" of X-ray crystallography for routine analysis.

Part 1: The Regioselectivity Conundrum

When reacting 6-Chloro-5-fluoropyridine-3-sulfonamide, three primary "failure modes" produce isomeric impurities that are difficult to distinguish by mass spectrometry alone (as they often share the same molecular formula).

  • SNAr Ambiguity: Nucleophilic attack (e.g., by amines) preferentially occurs at C6 (displacing Cl) due to activation by the ring nitrogen.[1] However, attack at C5 (displacing F) is possible with hard nucleophiles, leading to a regioisomer that retains the chlorine.[1]

  • Sulfonamide Alkylation: Reaction at the sulfonamide nitrogen (N-alkylation) vs. the oxygen (O-alkylation).[1]

  • Halogen Scrambling: In palladium-catalyzed cross-couplings (Suzuki/Buchwald), distinguishing C6-functionalization from C5-functionalization is critical.

Visualization: Reaction Pathways & Structural Ambiguity[1]

ReactionPathways Start Starting Material: 6-Chloro-5-fluoropyridine- 3-sulfonamide SNAr Reaction: S_NAr (Nucleophilic Aromatic Substitution) Start->SNAr Alkylation Reaction: Sulfonamide Alkylation Start->Alkylation ProdA Target Product (C6-Sub): 6-Amino-5-fluoro... SNAr->ProdA Major Path (Displace Cl) ProdB Impurity (C5-Sub): 5-Amino-6-chloro... SNAr->ProdB Minor Path (Displace F) ProdC Target (N-Alkyl): N-R-Sulfonamide Alkylation->ProdC Soft Electrophile ProdD Impurity (O-Alkyl): Sulfonate Ester Alkylation->ProdD Hard Electrophile (Ag+ salts)

Figure 1: Reaction landscape showing potential regioisomeric impurities.[1] Green paths indicate desired outcomes; red dashed paths indicate common impurities.[1]

Part 2: Comparative Analysis of Confirmation Methods

We evaluated three analytical workflows for distinguishing the target product (C6-substitution) from its regioisomers.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Standard 1D NMR (1H/13C)Method B: Integrated 19F + 2D NMRMethod C: X-Ray Crystallography
Primary Detection Proton connectivityFluorine environment & Long-range C-H3D Atom placement
Differentiation Power Low . The scaffold has few protons; isomers look identical.High . 19F shift and JC-F coupling are diagnostic.Absolute . Unambiguous proof of structure.
Time to Result < 30 Minutes1 - 2 Hours3 Days - 2 Weeks
Sample Requirement ~5 mg~10-20 mgHigh quality single crystal
Throughput HighMediumLow
Verdict Insufficient for definitive proof.Recommended standard for drug discovery.Reference Only for final candidate validation.
Detailed Assessment[1][2]
Method A: Standard 1D 1H NMR (The Trap)[1]
  • Why it fails: The starting material has only two aromatic protons (H2 and H4).[1] If you substitute at C6, you still have two aromatic protons.[1] The chemical shift changes are subtle and solvent-dependent. Without distinct coupling patterns, 1H NMR cannot definitively prove the nucleophile is at C6 versus C5.[1]

Method B: Integrated 19F & 2D HMBC (The Solution)
  • Why it works:

    • 19F NMR: If the reaction displaces Fluorine (C5 attack), the 19F signal disappears entirely.[1] This is a binary "Go/No-Go" check.

    • 13C-19F Coupling: If Fluorine remains, the carbon signals split.[1] 1JC-F (~250 Hz) identifies C5.[1] 2JC-F (~20-30 Hz) identifies C4 and C6.[1]

    • HMBC: This connects the protons to the carbons.[2][3] By observing which carbon (C5 or C6) couples to the new substituent's protons, you map the structure.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Triad" Confirmation Workflow

Objective: Confirm C6-substitution (displacement of Cl) by an amine nucleophile.

Step 1: Rapid 19F Screen (The Gatekeeper)[1]
  • Preparation: Dissolve 5 mg of product in DMSO-d6. (Avoid CDCl3 if sulfonamide protons are key, as they broaden/exchange).[1]

  • Acquisition: Run a standard proton-decoupled 19F scan (sw ~ 200 ppm).[1]

  • Validation Logic:

    • Signal Absent: Reaction displaced Fluorine. STOP. You have the C5-impurity (Product B).[1]

    • Signal Present: Reaction displaced Chlorine. PROCEED to Step 2.

Step 2: 13C & HMBC Analysis[1][4][5]
  • Parameter Setup:

    • 13C NMR: Set relaxation delay (d1) > 2.0s to ensure quaternary carbons (C-F, C-Cl) are visible.

    • HMBC: Optimize for long-range coupling cnst13 = 8 Hz.

  • Data Interpretation (The "Fingerprint"):

    • Locate the C5 carbon doublet (1JCF ≈ 250-260 Hz).[1]

    • Locate the C6 carbon doublet (2JCF ≈ 15-25 Hz).[1]

    • The Proof: Look for HMBC correlation from the incoming nucleophile's protons (e.g., N-CH2-R).[1]

      • If N-CH2 correlates to the C6 doublet: Structure Confirmed.

      • If N-CH2 correlates to a carbon with no F-coupling: Suspect C5 attack (if F was lost). [1]

Protocol 2: Distinguishing N- vs. O-Alkylation of Sulfonamide

Context: When reacting the sulfonamide with an alkyl halide.

  • Run 1H-15N HMBC (if available):

    • N-Alkylation: Shows a strong correlation between the alkyl protons and the sulfonamide Nitrogen (-150 to -300 ppm range).

    • O-Alkylation: No correlation to Nitrogen; alkyl protons correlate to Sulfur-adjacent carbons in 1H-13C HMBC.

  • Alternative (13C Chemical Shift):

    • N-Alkyl: The α-carbon of the alkyl group typically appears at 40–50 ppm .

    • O-Alkyl: The α-carbon shifts downfield to 60–70 ppm due to the electronegativity of Oxygen.

Part 4: Visualization of the Analytical Logic

DecisionTree Start Sample: Reaction Product F19 Step 1: 19F NMR Start->F19 NoSignal No 19F Signal F19->NoSignal F Lost HasSignal 19F Signal Present (Shifted from SM) F19->HasSignal F Retained Result1 Conclusion: F-Displacement (Impurity) NoSignal->Result1 H1NMR Step 2: 1H NMR (Check Integration) HasSignal->H1NMR HMBC Step 3: 2D HMBC (Nucleophile H -> Ring C) H1NMR->HMBC CorrC6 Correlation to C6 (Doublet, J~20Hz) HMBC->CorrC6 CorrC5 Correlation to C5 (Doublet, J~250Hz) HMBC->CorrC5 FinalSuccess CONFIRMED: 6-Substituted Product CorrC6->FinalSuccess FinalFail ERROR: Wrong Regioisomer CorrC5->FinalFail

Figure 2: Decision tree for confirming SNAr regioselectivity.

References

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison. Link

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling values).

  • Carvalho, P., et al. (2013).[1] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][6] Link

  • Sakhapov, D., et al. (2023).[1] "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." ChemRxiv. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.